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  • Product: 3-Bromo-5-chloro-6-methoxyquinoline
  • CAS: 2092491-90-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Bromo-5-chloro-6-methoxyquinoline: Orthogonal Reactivity and Synthetic Applications

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0) Executive Summary In modern drug discovery, the quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0)

Executive Summary

In modern drug discovery, the quinoline scaffold remains a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimalarials, and antibacterial agents. 3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0) emerges as a highly specialized, bifunctional building block designed for advanced medicinal chemistry campaigns.

Unlike simple mono-halogenated quinolines, this specific substitution pattern offers a programmable, site-selective reactivity profile. By leveraging the inherent electronic differences between the C3-bromide and the C5-chloride, chemists can execute orthogonal cross-coupling strategies. Furthermore, the C6-methoxy group serves as an electronic modulator that can be unmasked late-stage to provide a phenolic anchor for Proteolysis Targeting Chimeras (PROTACs) or fluorophore conjugation.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must first understand its baseline physicochemical properties. The presence of two distinct halogens and an electron-donating methoxy group significantly influences both its reactivity and its behavior in analytical systems.

Table 1: Physicochemical and Analytical Properties
PropertyValueMechanistic / Analytical Significance
CAS Number 2092491-90-0Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C10​H7​BrClNO Defines the exact atomic composition[2].
Molecular Weight 272.52 g/mol Essential for stoichiometric calculations.
Monoisotopic Mass 270.939 DaCritical for High-Resolution Mass Spectrometry (HRMS)[3].
Isotopic Signature M,M+2,M+4 The combination of 79Br/81Br and 35Cl/37Cl creates a distinct 3:4:1 isotopic cluster in MS spectra, acting as a built-in diagnostic tool.
InChIKey QKEPLGZIKVJWNG-UHFFFAOYSA-NStandardized structural representation for cheminformatics[1].
Predicted XLogP ~3.5Indicates moderate lipophilicity; guides solvent selection (e.g., highly soluble in DCM, EtOAc, and THF)[3].

Mechanistic Rationale for Orthogonal Reactivity

The true value of 3-bromo-5-chloro-6-methoxyquinoline lies in its capacity for sequential, site-selective functionalization. As a Senior Application Scientist, I emphasize that successful orthogonal coupling is not merely about choosing the right reagents, but understanding the underlying thermodynamic and kinetic principles of the molecule.

  • The C3-Bromo Position (Kinetic Control): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step. The bond dissociation energy of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol). Consequently, the C3 position undergoes oxidative addition rapidly, allowing for functionalization at milder temperatures (60–80 °C)[4][5].

  • The C5-Chloro Position (Thermodynamic Reserve): The C5-chloride remains inert under standard mild coupling conditions. Once the C3 position is elaborated, the C5-Cl bond can be activated using highly electron-rich, sterically demanding phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures (>100 °C), enabling a second, distinct C-C or C-N bond formation[6].

  • The C6-Methoxy Position (Electronic Tuning & Linker Anchor): The methoxy group donates electron density via resonance, enriching the quinoline core and subtly deactivating the C5-Cl bond, which further enhances the selectivity margin between C3 and C5. Late-stage demethylation yields a C6-hydroxyl group, a prime nucleophile for attaching PEG-linkers in targeted protein degradation workflows[7].

Logical Workflow of Orthogonal Functionalization

G Core 3-Bromo-5-chloro-6-methoxyquinoline CAS: 2092491-90-0 C3 C3-Bromo (Primary Site) High Reactivity to Pd(0) Core->C3 Oxidative Addition C5 C5-Chloro (Secondary Site) Orthogonal Handle Core->C5 Sequential Coupling C6 C6-Methoxy (Tuning Site) Electronic Modulation Core->C6 Late-Stage Cleavage Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C3->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) C5->Buchwald Demethyl BBr3 Demethylation (Yields C6-OH for Linkers) C6->Demethyl

Orthogonal functionalization pathways of 3-Bromo-5-chloro-6-methoxyquinoline.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and In-Process Controls (IPCs) to verify success at each stage.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C3

Objective: To couple an arylboronic acid exclusively at the C3 position while preserving the C5-chloride for future derivatization.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl2​ (5 mol%). The bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step. Its moderate electron-donating ability is sufficient to activate the C-Br bond but insufficient to activate the C-Cl bond at 80 °C.

  • Base: K2​CO3​ (2.0 eq). A mild inorganic base facilitates transmetalation without causing hydrolytic degradation of the quinoline core.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Dioxane provides excellent solubility for the quinoline, while water dissolves the base and accelerates the activation of the boronic acid to the reactive boronate species[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-chloro-6-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.1 eq), and K2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Add the 1,4-Dioxane/Water mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 80 °C for 4–6 hours.

  • Self-Validating IPC (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation: The starting material mass ( m/z 271.9 [M+H]+ ) should be consumed. The product mass must exhibit a 3:1 isotopic cluster ( M and M+2 ), confirming that the single chlorine atom at C5 remains intact. If a 1:1 cluster is observed, the C5-Cl bond has been undesirably activated.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Late-Stage Demethylation of C6-Methoxy

Objective: To unmask the C6-methoxy group to a phenol (hydroxyl) after the C3 and C5 positions have been functionalized.

Causality & Reagent Selection:

  • Reagent: Boron tribromide ( BBr3​ , 3.0 eq). BBr3​ is a potent Lewis acid. It coordinates to the basic methoxy oxygen, weakening the O−CH3​ bond, which is subsequently cleaved by intramolecular nucleophilic attack from the bromide ion.

  • Solvent: Anhydrous Dichloromethane (DCM). Water must be strictly avoided, as BBr3​ reacts violently with moisture to form highly corrosive HBr gas and boric acid.

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the C3/C5-functionalized 6-methoxyquinoline intermediate (1.0 eq) in anhydrous DCM under an Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BBr3​ in DCM (3.0 eq). Causality: The initial Lewis acid-base adduct formation is highly exothermic. Cryogenic conditions prevent charring and undesired side reactions.

  • Cleavage Phase: Remove the cooling bath and allow the reaction to warm to room temperature slowly over 12 hours.

  • Self-Validating IPC (TLC/LC-MS):

    • Validation: Quench a 10 µL aliquot in MeOH. TLC (UV 254 nm) should reveal a new, highly polar spot (lower Rf​ ) due to the newly formed hydrogen-bonding phenol. LC-MS will confirm a mass shift of exactly -14 Da (loss of a CH2​ unit).

  • Quenching Protocol: Cool the flask back to 0 °C. Carefully and dropwise add Methanol to destroy excess BBr3​ , followed by saturated aqueous NaHCO3​ until the pH reaches 7-8. Extract with DCM, dry, and concentrate.

Conclusion

3-Bromo-5-chloro-6-methoxyquinoline is a sophisticated molecular scaffold that empowers medicinal chemists to execute highly controlled, multi-vector elaborations. By understanding the thermodynamic and kinetic disparities between its halogenated sites, researchers can deploy orthogonal cross-coupling protocols to rapidly generate diverse, biologically active quinoline libraries. Adhering to the self-validating protocols outlined above ensures high fidelity, reproducibility, and synthetic efficiency in complex drug discovery pipelines.

References

  • PubChemLite. "3-bromo-5-chloro-6-methoxyquinoline (C10H7BrClNO) - Predicted Collision Cross Section and Profile." Université du Luxembourg. Available at:[Link]

  • The Journal of Organic Chemistry. "Synthesis of Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline Halides and Subsequent Suzuki–Miyaura Coupling." ACS Publications. Available at:[Link]

  • Wikipedia, The Free Encyclopedia. "Suzuki reaction - Mechanism and Relative Reactivity." Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-6-methoxyquinoline: Core Starting Materials and Strategic Pathways

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-bromo-5-chloro-6-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-bromo-5-chloro-6-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the requisite starting materials and the chemical logic underpinning viable synthetic routes. We will delve into the foundational Skraup synthesis and subsequent functionalization steps, offering field-proven insights and detailed experimental protocols. The guide emphasizes a self-validating approach to the described methodologies, supported by authoritative references.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 3-bromo-5-chloro-6-methoxyquinoline offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive molecules. The strategic introduction of bromo, chloro, and methoxy groups allows for fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. This guide will focus on the practical synthesis of this key intermediate, starting from commercially available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 3-bromo-5-chloro-6-methoxyquinoline suggests a primary disconnection at the C-Br bond, pointing to a late-stage bromination of a 5-chloro-6-methoxyquinoline core. The synthesis of this core can be achieved through a well-established cyclization reaction, such as the Skraup synthesis, which builds the quinoline ring system from a substituted aniline.

Caption: Workflow for the Skraup synthesis of 5-chloro-6-methoxyquinoline.

Experimental Protocol: Skraup Synthesis of 5-Chloro-6-methoxyquinoline

This protocol is adapted from established procedures for Skraup synthesis. [1]

  • Reaction Setup: To a mixture of 4-chloro-3-methoxyaniline (1.0 eq) and arsenic pentoxide (0.7 eq), add glycerol (3.7 eq).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.7 eq). The temperature will rise spontaneously.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to 117-119 °C and maintain this temperature for 7 hours.

  • Workup: Cool the mixture below 100 °C and cautiously pour it into water.

  • Neutralization: Allow the diluted mixture to cool, then neutralize with concentrated ammonium hydroxide.

  • Isolation: The crude 5-chloro-6-methoxyquinoline precipitates and is collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Bromination of 5-Chloro-6-methoxyquinoline

The final step in the synthesis is the regioselective bromination of the 5-chloro-6-methoxyquinoline core at the 3-position.

Starting Materials for Bromination
Starting MaterialRoleKey Considerations
5-Chloro-6-methoxyquinoline SubstrateThe electronic properties of the chloro and methoxy groups influence the regioselectivity of the bromination.
Brominating Agent (e.g., N-Bromosuccinimide (NBS), Bromine) Source of electrophilic bromineNBS is often preferred for its milder reaction conditions and easier handling compared to liquid bromine.
Solvent (e.g., Dichloromethane, Acetonitrile) Reaction mediumShould be inert to the reaction conditions.
Initiator (Optional, e.g., AIBN, Benzoyl Peroxide) Radical initiatorMay be required for certain bromination reactions, particularly with NBS.
Regioselective Bromination: Rationale

The quinoline ring is an electron-deficient system, making electrophilic aromatic substitution generally difficult. However, the methoxy group at the 6-position is an activating group, directing electrophiles to the ortho and para positions. The 5-position is already substituted with a chloro group. Therefore, the most likely position for electrophilic attack is the 3-position, which is influenced by the activating effect of the methoxy group and the overall electronic nature of the quinoline ring.

Experimental Protocol: Bromination of 5-Chloro-6-methoxyquinoline

This protocol is a general procedure for the bromination of activated quinoline systems.

  • Reaction Setup: Dissolve 5-chloro-6-methoxyquinoline (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.2 eq) to the solution. If necessary, add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-bromo-5-chloro-6-methoxyquinoline.

Conclusion

The synthesis of 3-bromo-5-chloro-6-methoxyquinoline is a multi-step process that relies on established and reliable chemical transformations. The Skraup synthesis provides a robust entry to the core 5-chloro-6-methoxyquinoline structure from readily available starting materials. Subsequent regioselective bromination at the 3-position furnishes the desired product. This guide has outlined the key starting materials, the rationale behind the synthetic strategy, and detailed experimental protocols to aid researchers in the successful synthesis of this valuable chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of 5-chloro-6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Lutz, R. E., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(9), 1813–1816.
  • Wang, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389-5396.
  • Köprülü, T. K., et al. (2020). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Taylor & Francis Online. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • European Patent Office. (n.d.). EP 1294694 B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • PubMed Central. (n.d.). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

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Foundational

A Comprehensive Technical Guide to the Biological Activities of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1] The introduction of halogen atoms to the quinoline ring system profoundly influences its physicochemical properties, often enhancing its biological efficacy. This guide provides an in-depth exploration of the diverse biological activities of halogenated quinolines, detailing their mechanisms of action, presenting key quantitative data, and outlining experimental protocols for their evaluation.

Part 1: Anticancer Activity of Halogenated Quinolines

Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell growth, proliferation, and survival.

Mechanisms of Action

A primary mechanism by which halogenated quinolines exert their anticancer effects is through the modulation of critical signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are frequently dysregulated in human cancers, promoting uncontrolled cell growth and survival.[2][3]

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[4][5] Its frequent activation in various cancers makes it a prime target for therapeutic intervention.[2][6] Halogenated quinolines can inhibit this pathway at different nodes, leading to the suppression of tumor growth.[4][7] For instance, some derivatives act as dual PI3K/mTOR inhibitors, simultaneously targeting two key kinases in the pathway.[4]

  • MAPK/ERK Pathway Modulation: The MAPK/ERK pathway is another fundamental signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Its dysregulation is implicated in the development and progression of numerous cancers.[9][10] Halogenated quinolines can interfere with this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[11]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for halogenated quinolines within the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Halogenated_Quinolines Halogenated Quinolines Halogenated_Quinolines->PI3K inhibit Halogenated_Quinolines->mTORC1 inhibit

Caption: Inhibition of the PI3K/AKT/mTOR pathway by halogenated quinolines.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Halogenated_Quinolines Halogenated Quinolines Halogenated_Quinolines->RAF inhibit Halogenated_Quinolines->MEK inhibit

Caption: Modulation of the MAPK/ERK pathway by halogenated quinolines.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of halogenated quinolines is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Compound ClassCell LineIC50 (µM)Reference
Chloro-substituted quinolinesMRSA1.5[14]
Bromo-substituted quinolinesS. aureus75 µg/ml[1]
Fluoro-substituted quinolinesMRSE6.0[14]
Iodo-substituted quinolinesVRE3.0[14]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of halogenated quinolines on cancer cell lines.[15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated quinoline derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells to determine the IC50 value.[15]

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of Halogenated Quinolines

Halogenated quinolines have a long history of use as antimicrobial agents, effective against a range of bacteria, fungi, and protozoa.[1][17][18][19]

Mechanisms of Action

The antimicrobial activity of halogenated quinolines is attributed to several mechanisms:

  • Chelation of Essential Metal Ions: Many halogenated quinolines, such as iodoquinol, are known to chelate essential metal ions like iron and copper.[20][21] These metal ions are crucial cofactors for various microbial enzymes, and their sequestration disrupts essential metabolic processes, leading to microbial death.[20]

  • DNA Damage: Some quinoline derivatives can intercalate into microbial DNA, disrupting its replication and transcription, ultimately leading to cell death.[20]

  • Membrane Disruption: Halogenated quinolines can also interfere with the integrity of microbial cell membranes, causing leakage of cellular contents and cell lysis.[20]

Iodoquinol, a halogenated hydroxyquinoline, is a luminal amebicide that acts primarily within the bowel lumen.[22][23] Its exact mechanism of action is not fully understood, but it is known to be effective against the trophozoites of Entamoeba histolytica.[24]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of halogenated quinolines is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 6 (p-isopropyl phenyl substituted quinoline)MRSA1.5[14]
Compound 7b (nitro-substituted bromo quinoline)S. aureusNot specified, but showed remarkable activity[1]
Vancomycin (control)C. difficile0.5[14]
A specific quinoline compoundC. difficile1.0[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

This protocol describes the broth microdilution method for determining the MIC of halogenated quinolines against bacterial strains.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the halogenated quinoline compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) test.

Part 3: Antiviral Activity of Halogenated Quinolines

Certain halogenated quinolines, most notably chloroquine and hydroxychloroquine, have been investigated for their antiviral properties.[25]

Mechanisms of Action

The antiviral effects of these compounds are thought to involve multiple mechanisms:

  • Inhibition of Viral Entry: Chloroquine can increase the pH of endosomes, which can interfere with the fusion of viral and cellular membranes, a critical step for the entry of many viruses.[25][26]

  • Inhibition of Viral Replication: Chloroquine may also interfere with the glycosylation of viral proteins, which is essential for proper folding and function, thereby inhibiting viral replication.[27][28][29]

  • Immunomodulatory Effects: Chloroquine and hydroxychloroquine possess immunomodulatory properties that can influence the host's response to viral infections.[26][28]

In vitro studies have shown that chloroquine can inhibit the replication of various viruses, including coronaviruses like SARS-CoV-1.[25][27] However, the clinical efficacy of chloroquine and hydroxychloroquine in treating viral diseases like COVID-19 has been a subject of debate, with some studies showing no significant benefit.[26][29]

Quantitative Data: Plaque Reduction Assay

The antiviral activity of halogenated quinolines can be assessed using a plaque reduction assay, which measures the ability of a compound to reduce the number of viral plaques (areas of cell death) in a cell culture.[30][31]

CompoundVirusEC50 (µM)Cell LineReference
ChloroquineSARS-CoV8.8 (SE 1.2)Vero[27]

Note: EC50 represents the concentration of a compound that reduces the number of viral plaques by 50%.

Experimental Protocol: Plaque Reduction Assay

This protocol details the procedure for evaluating the antiviral activity of halogenated quinolines.[32][33][34]

  • Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the halogenated quinoline compound.

  • Infection: Add the virus-compound mixture to the cell monolayer and allow the virus to adsorb.

  • Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control to determine the EC50 value.

Caption: Workflow for the Plaque Reduction Assay.

Part 4: Neuroprotective and Neurotoxic Effects of Halogenated Quinolines

Halogenated quinolines exhibit a dual nature in the central nervous system, with some derivatives showing neuroprotective potential while others are associated with neurotoxicity.

Neuroprotective Mechanisms

The neuroprotective effects of certain quinoline derivatives are often attributed to their multi-target-directed ligand (MTDL) nature.[35][36] These compounds can simultaneously modulate various pathways implicated in neurodegeneration.[37][38][39]

  • Antioxidant and Anti-inflammatory Activity: Some quinoline derivatives can scavenge free radicals and modulate inflammatory pathways, such as the NF-κB pathway, which are implicated in neurodegenerative diseases.[35][40][41][42][43][44]

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease.[36][37]

  • Metal Chelation: Halogenated quinolines like clioquinol can chelate metal ions such as copper and zinc, which are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease.[45][46][47][48] Clinical studies have suggested that clioquinol may reduce amyloid-beta burden and improve cognitive function in some Alzheimer's patients.[46][47][49]

Neurotoxicity

Conversely, some halogenated quinolines have been associated with neurotoxicity. For instance, clioquinol was withdrawn from oral use in some countries due to its association with subacute myelo-optic neuropathy (SMON).[46]

Signaling Pathway Diagram: NF-κB in Neuroinflammation

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes promotes transcription of Halogenated_Quinolines Halogenated Quinolines Halogenated_Quinolines->IKK_Complex inhibit

Caption: Inhibition of the NF-κB pathway in neuroinflammation by halogenated quinolines.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics, 13(5), 1021–1031.
  • Treatment of Alzheimer's disease with clioquinol. (2001). Dementia and Geriatric Cognitive Disorders, 12(6), 408-413. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7088. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). Journal of the National Comprehensive Cancer Network, 13(7), 925-934. [Link]

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  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2017). Frontiers in Immunology, 8, 1559. [Link]

  • What is the mechanism of Diiodohydroxyquinoline?. Patsnap Synapse. (2024). [Link]

  • Targeting the MAPK Pathway in Cancer. (2025). Cancers, 18(1), 2. [Link]

  • New insights into the antiviral effects of chloroquine. (2005). The Lancet Infectious Diseases, 5(8), 461-462. [Link]

  • Compound May Be Effective In Reducing Alzheimer's Plaques. (2004). Psychiatric News, 39(3), 20. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2013). Der Pharma Chemica, 5(2), 140-146. [Link]

  • The Role of MAPK/p38 Signalling Pathway in Cancer. (2020). Maples Scientific Publishers. [Link]

  • Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease. (2010). Journal of Alzheimer's Disease, 21(1), 179-193. [Link]

  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. (2021). UroToday. [Link]

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  • Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]

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  • Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine. (2020). Frontiers in Immunology, 11, 1551. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2014). American Society of Clinical Oncology Educational Book, 34, e177-e184. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-6-methoxyquinoline

Introduction: Navigating the Complexities of Polyhalogenated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexities of Polyhalogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is paramount for the modulation of these activities and the development of new chemical entities. 3-Bromo-5-chloro-6-methoxyquinoline is a highly valuable, yet challenging, substrate for such functionalization. Its polyhalogenated nature presents a unique opportunity for selective cross-coupling reactions, enabling the stepwise introduction of different substituents.

This technical guide provides a detailed protocol and in-depth application notes for the selective Suzuki-Miyaura cross-coupling reaction at the C3-bromo position of 3-bromo-5-chloro-6-methoxyquinoline. The inherent differences in the bond dissociation energies of C-Br and C-Cl bonds allow for chemoselective functionalization, a critical strategy in the synthesis of complex, multi-substituted quinoline derivatives.[2] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of novel quinoline-based compounds.

The Scientific Rationale: Achieving Chemoselectivity

The success of a selective Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for organohalides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl > F.[3][4] This trend is primarily dictated by the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium(0) catalyst compared to the stronger C-Cl bond.[2]

By carefully selecting the catalyst system, ligands, base, and reaction temperature, it is possible to favor the oxidative addition at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The methoxy group at the C6 position, being an electron-donating group, can also influence the electronic properties of the quinoline ring and, consequently, the reactivity of the halogen substituents.

Visualizing the Core Mechanism and Experimental Approach

To provide a clear conceptual framework, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and the general workflow for the protocol described herein.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][3]

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - Purge with inert gas Start->Setup Degas Solvent Degassing Setup->Degas Addition Add Degassed Solvent and Base Degas->Addition Reaction Heat and Stir (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Analysis Characterization: - NMR, MS Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.[1]

Detailed Experimental Protocol

This protocol is a robust starting point for the selective Suzuki-Miyaura coupling of 3-bromo-5-chloro-6-methoxyquinoline with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Bromo-5-chloro-6-methoxyquinoline272.531.01.0
Arylboronic AcidVaries1.2 - 1.51.2 - 1.5
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.03 - 0.050.03 - 0.05
Potassium Carbonate (K₂CO₃)138.212.0 - 3.02.0 - 3.0
1,4-Dioxane-10 mL-
Water (degassed)-2 mL-

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chloro-6-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (5:1 v/v). Degassing can be achieved by bubbling argon through the solvent mixture for 20-30 minutes or by three cycles of freeze-pump-thaw. Add the degassed solvent mixture to the reaction flask via syringe.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the desired product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes: Rationale and Troubleshooting

Catalyst and Ligand Selection:

  • Pd(PPh₃)₄: This is a reliable and commercially available Pd(0) catalyst that is often effective for the coupling of aryl bromides.[5] The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Alternative Catalysts and Ligands: For less reactive arylboronic acids or if the reaction is sluggish, more electron-rich and bulky phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), can significantly enhance the reaction rate and efficiency.[6][7] These ligands promote both the oxidative addition and reductive elimination steps.[8][9] Pre-formed palladium complexes with these ligands are also commercially available and can be excellent alternatives.[9]

Base Selection:

  • Potassium Carbonate (K₂CO₃): A moderately strong inorganic base that is effective in many Suzuki couplings. Its role is to activate the boronic acid for transmetalation.[8][10]

  • Alternative Bases: Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly for challenging substrates.[5] The choice of base can also influence the reaction rate and selectivity.

Solvent System:

  • Dioxane/Water: This is a common and effective solvent system for Suzuki-Miyaura reactions. The presence of water is often crucial for the dissolution of the inorganic base and for facilitating the transmetalation step.[11]

  • Alternative Solvents: Other solvent systems like toluene/water or DME/water can also be employed. The choice of solvent can impact the solubility of the reagents and the reaction temperature.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a properly inert atmosphere was maintained. Use a freshly opened bottle of catalyst or a more robust pre-catalyst.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Ineffective baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) Catalyst decompositionUse a more stable ligand or pre-catalyst. Lower the reaction temperature.
Protodeboronation of the boronic acidUse a boronic ester (e.g., pinacol ester) which can be more stable. Add the boronic acid portion-wise.
Reaction at the C-Cl Position Reaction temperature is too highLower the reaction temperature to favor selective C-Br activation.
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed to minimize over-reaction.

Conclusion

The selective Suzuki-Miyaura coupling of 3-bromo-5-chloro-6-methoxyquinoline is a powerful tool for the synthesis of novel and complex quinoline derivatives. By understanding the principles of chemoselectivity and carefully controlling the reaction parameters, researchers can efficiently functionalize the C3-position while preserving the C5-chloro substituent for subsequent chemical modifications. This protocol and the accompanying application notes provide a solid foundation for the successful implementation of this important transformation in the pursuit of new therapeutic agents and functional materials.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - ScienceDirect. (2018, May 1). Retrieved from [Link]

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  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]

  • Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study - Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Retrieved from [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry. (2016, August 1). Retrieved from [Link]

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  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand | ACS Catalysis - ACS Publications. (2021, June 14). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Organometallics - ACS Publications. (2003, November 11). Retrieved from [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. (2018, June 5). Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved from [Link]

  • One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction - ePrints Soton. Retrieved from [Link]

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  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec - IJSRP. (2013, August 15). Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. Retrieved from [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications. (2011, June 12). Retrieved from [Link]

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Application

Application Notes and Protocols: Strategic Functionalization of the C3-Bromo Position in 3-Bromo-5-chloro-6-methoxyquinoline

Introduction: The Quinoline Scaffold and the Significance of C3-Functionalization The quinoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Significance of C3-Functionalization

The quinoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its derivatives exhibit a vast spectrum of biological activities, including but not limited to anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic modification of the quinoline ring system is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. The C3-position, in particular, represents a key vector for structural diversification. Functionalization at this site can profoundly influence the molecule's interaction with biological targets.

3-Bromo-5-chloro-6-methoxyquinoline is a versatile building block, primed for a variety of cross-coupling reactions. The presence of the C3-bromo substituent offers a reactive handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, while the chloro and methoxy groups on the benzene ring modulate the electronic properties of the scaffold. This guide provides an in-depth exploration of established and robust protocols for the functionalization of this specific quinoline derivative, with a focus on palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity Landscape: Why Palladium Catalysis?

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad substrate scope, high functional group tolerance, and predictable reactivity.[3] For haloquinolines, the reactivity of the C-X bond (where X is a halogen) in the crucial oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl > F.[4] This makes the C3-bromo position of our target molecule significantly more reactive than the C5-chloro position, enabling selective functionalization under carefully controlled conditions.

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline, forming a Pd(II) intermediate.[5]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The desired coupling partner is introduced to the palladium center.

  • Reductive Elimination: The newly formed carbon-carbon or carbon-heteroatom bond is created as the product is expelled from the palladium, regenerating the Pd(0) catalyst.[3]

Core Functionalization Protocols

This section details step-by-step protocols for several high-impact functionalization reactions at the C3 position of 3-bromo-5-chloro-6-methoxyquinoline. The provided conditions are starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl moieties. This reaction is a staple in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid for the transmetalation step.[6]

  • Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.). Add a degassed solvent mixture of toluene and water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5) / PPh₃ (10)K₂CO₃Toluene/H₂O9016Typical >80
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O10012Typical >85
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O8524Typical >75

Yields are illustrative and will vary based on the specific boronic acid and precise reaction conditions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L2)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add degassed triethylamine, followed by the terminal alkyne (1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salt, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)NEt₃THF25Typical >90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPAToluene60Typical >85
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)NEt₃DMF50Typical >80

Yields are illustrative and will vary based on the specific alkyne and precise reaction conditions.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Haloquinoline, Pd Catalyst, Cu Catalyst B Establish Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent (e.g., NEt3) B->C D Add Terminal Alkyne C->D E Stir at RT or Heat D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Column Chromatography G->H

Caption: General experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is of paramount importance in medicinal chemistry, as the introduction of an amino group can significantly impact a compound's pharmacological properties.[2]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction often requires a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos).[8] These specialized ligands facilitate the reductive elimination step, which is often rate-limiting for C-N bond formation.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine and generate the active palladium-amido complex.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., BINAP, 0.08 equiv.) in a Schlenk tube. Add 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene110Typical >80
2MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuDioxane100Typical >90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH100Typical >75

Yields are illustrative and will vary based on the specific amine and precise reaction conditions.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)(L)-Br Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination HNR2 Base Ar-Pd(II)-NR2(L) Ar-Pd(II)(L)-NR2 Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Ar-NR2 Reductive_Elimination->Pd(0)L

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: Vinylation of the C3-Position

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This reaction is a powerful tool for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.[10]

  • Ligand: While some Heck reactions can be performed without a phosphine ligand, the addition of a ligand like tri(o-tolyl)phosphine can improve yields and selectivity.

  • Base: An organic base, such as triethylamine, or an inorganic base, like potassium carbonate, is used to neutralize the HBr generated during the reaction.

  • Solvent: A polar aprotic solvent, such as DMF or NMP, is typically employed.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) and the alkene (e.g., n-butyl acrylate, 1.5 equiv.).

  • Reaction: Seal the tube and heat the mixture to 120-140 °C for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)K₂CO₃DMF140Typical >70
2StyrenePd(OAc)₂ (3) / P(o-tol)₃ (6)NEt₃Acetonitrile100Typical >75
3AcrylonitrilePdCl₂(PPh₃)₂ (5)NaOAcDMA120Typical >65

Yields are illustrative and will vary based on the specific alkene and precise reaction conditions.

Cyanation: Introduction of a Nitrile Group

The introduction of a cyano group is a valuable transformation in organic synthesis, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines. While traditional cyanation methods often use highly toxic cyanide salts, modern approaches utilize safer cyanide sources.

Causality Behind Experimental Choices:

  • Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and safer alternative to simple cyanide salts.[11]

  • Catalyst: A palladium catalyst, such as palladium(II) acetate, is effective for this transformation.

  • Solvent: A polar aprotic solvent like DMF or DMA is typically used.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: Combine 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.), potassium hexacyanoferrate(II) (0.5 equiv.), and sodium carbonate (2.0 equiv.) in a round-bottom flask.

  • Catalyst and Solvent Addition: Add palladium(II) acetate (0.02 equiv.) and N,N-dimethylacetamide (DMA).

  • Reaction: Heat the reaction mixture to 120-140 °C for 12-24 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and ethyl acetate. Filter through a pad of Celite to remove insoluble salts. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

The C3-bromo position of 3-bromo-5-chloro-6-methoxyquinoline serves as a versatile handle for a wide array of powerful synthetic transformations. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation—provide researchers, scientists, and drug development professionals with a robust toolkit for the synthesis of novel and diverse quinoline derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to successfully leveraging this valuable synthetic intermediate in the pursuit of new chemical entities with tailored properties.

References

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • BenchChem. (2025).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2888-2891.
  • Organic-Chemistry.org. (2025, August 10). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl)
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Google Patents. (n.d.).

Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-5-chloro-6-methoxyquinoline in Drug Discovery

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists Executive Summary The quinoline nucleus is universally recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists

Executive Summary

The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics ranging from antimalarials to targeted anticancer kinase inhibitors 1. Within library design, the ability to selectively and sequentially functionalize a core scaffold is paramount.

3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0) 2 represents an elite building block for such endeavors. By strategically positioning two different halogens (bromo and chloro) alongside an electron-donating methoxy group, this molecule allows researchers to perform orthogonal cross-coupling reactions . This guide details the chemical causality, quantitative parameters, and self-validating protocols required to exploit this scaffold for the synthesis of highly functionalized drug candidates.

Structural Rationale & Causality

To utilize this scaffold effectively, one must understand the thermodynamic and kinetic causality behind its reactivity profile:

  • The 6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, which increases the electron density of the quinoline ring. In drug design, it modulates lipophilicity and can undergo late-stage demethylation (using BBr₃) to yield a hydroxyl group, opening pathways for triflation or macrocyclization.

  • The 3-Bromo vs. 5-Chloro Paradox (Orthogonality): The cornerstone of this scaffold's utility is the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (BDE) than the carbon-chlorine (C-Cl) bond. Consequently, the oxidative addition of Palladium(0) into the C-Br bond is kinetically favored 3. This allows for a chemoselective reaction at the 3-position under mild conditions, leaving the 5-chloro position completely intact for subsequent, more forcing transformations 4.

Quantitative Data: Reactivity Parameters

The following table summarizes the physicochemical parameters dictating the orthogonal reactivity of the scaffold:

Parameter3-Bromo Position (C-Br)5-Chloro Position (C-Cl)
Approx. Bond Dissociation Energy ~81 kcal/mol (339 kJ/mol)~96 kcal/mol (402 kJ/mol)
Relative Reactivity High (Primary target)Low (Secondary target)
Optimal Pd Precatalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ or Pd(OAc)₂
Required Ligand Sterics Standard (e.g., PPh₃, dppf)Bulky, electron-rich (e.g., XPhos, BrettPhos)
Typical Reaction Temperature 60°C – 80°C90°C – 110°C

Orthogonal Functionalization Workflow

The logic of assembling complex molecules from this scaffold relies on sequential cross-coupling. The diagram below illustrates the strategic workflow.

Workflow A 3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0) B Step 1: Suzuki-Miyaura (C-Br Cleavage) A->B Pd(PPh3)4, Na2CO3 C 3-Aryl-5-chloro-6-methoxyquinoline (Stable Intermediate) B->C D Step 2: Buchwald-Hartwig (C-Cl Cleavage) C->D Pd2(dba)3, XPhos E 3,5-Disubstituted-6-methoxyquinoline (Lead Scaffold) D->E

Orthogonal functionalization workflow of the quinoline scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and in-process controls (IPCs) are explicitly stated.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)

Objective: Introduce an aryl group at the 3-position while preserving the 5-chloro moiety.

Reagents & Materials:

  • 3-Bromo-5-chloro-6-methoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the quinoline scaffold, arylboronic acid, and Pd(PPh₃)₄.

    • Causality: Pd(PPh₃)₄ is chosen because its moderate electron density is sufficient to insert into the weak C-Br bond but insufficient to activate the stronger C-Cl bond, ensuring perfect chemoselectivity 3.

  • Degassing (Critical Step): Add the Toluene/Ethanol mixture. Subject the suspension to three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates Pd(0) to Pd(II) complexes, halting the catalytic cycle.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution.

    • Causality: The base facilitates the transmetalation step by forming a reactive boronate complex.

  • Reaction: Heat the mixture to 75°C for 4-6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 272 is fully consumed, replaced by the desired product mass, with zero detection of double-coupling byproducts.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Late-Stage Buchwald-Hartwig Amination (Targeting C-Cl)

Objective: Introduce an amine at the 5-position of the previously synthesized intermediate.

Reagents & Materials:

  • 3-Aryl-5-chloro-6-methoxyquinoline intermediate (1.0 equiv)

  • Secondary Amine (e.g., morpholine or piperazine derivative) (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, combine the quinoline intermediate, amine, Pd₂(dba)₃, XPhos, and NaOtBu in a sealed vial.

    • Causality: The C-Cl bond is highly inert. Overcoming its high BDE requires a highly electron-rich, bulky dialkylbiaryl phosphine ligand (XPhos) to accelerate oxidative addition and promote reductive elimination without catalyst resting-state trapping.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane.

  • Reaction: Heat the sealed vial to 100°C for 12 hours.

    • Causality: The elevated temperature provides the necessary thermodynamic energy to cleave the stubborn C-Cl bond.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc). A highly fluorescent new spot under 254 nm UV indicates the formation of the highly conjugated aminated quinoline system.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via reversed-phase HPLC for biological assay readiness.

Pharmacological Application: Kinase Inhibition

Once fully functionalized, these 3,5-disubstituted-6-methoxyquinolines frequently serve as potent Receptor Tyrosine Kinase (RTK) inhibitors (e.g., targeting EGFR or c-Met) 1. The quinoline nitrogen acts as a crucial hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

Mechanism Drug Quinoline Derivative (Kinase Inhibitor) ATP ATP Binding Pocket Drug->ATP Competitive Binding Target Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (PI3K/AKT, MAPK) Target->Downstream Inhibition ATP->Target Blocks Activation Outcome Cell Cycle Arrest & Tumor Suppression Downstream->Outcome Apoptosis

Mechanism of action for quinoline-based kinase inhibitors.

References

  • An overview of quinoline as a privileged scaffold in cancer drug discovery Taylor & Francis Online URL:[Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex ResearchGate URL:[Link]

Sources

Application

Application Note: 3-Bromo-5-chloro-6-methoxyquinoline in the Synthesis of Next-Generation Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Structural Rationale The quinoline nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Structural Rationale

The quinoline nucleus is a highly privileged scaffold in oncology drug discovery, forming the structural core of numerous FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors, including bosutinib, lenvatinib, and cabozantinib [1]. In the pursuit of novel anti-cancer agents, the commercially available building block 3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0) [2] provides a pre-organized, highly functionalized starting point for the rapid generation of diverse kinase inhibitor libraries.

Pharmacophore Design & Causality

The specific substitution pattern of this molecule is not arbitrary; each functional group serves a distinct pharmacological and synthetic purpose:

  • 6-Methoxy Group (Hinge Binder): In the ATP-binding pocket of kinases (e.g., EGFR, HER-2, B-RAF, Src), the 6-methoxy group acts as a crucial hydrogen-bond acceptor and electron-donating moiety. It frequently interacts with the kinase hinge region, significantly increasing binding affinity and inhibitory potency compared to unsubstituted analogs [3].

  • 3-Bromo Group (Primary Synthetic Handle): The C3-Br bond is highly activated for oxidative addition by Palladium(0) species. This allows for orthogonal cross-coupling (e.g., Suzuki-Miyaura) to introduce diverse aryl or heteroaryl vectors that project deep into the hydrophobic selectivity pockets of the kinase [4].

  • 5-Chloro Group (Secondary Handle & Steric Modulator): Sterically, the chlorine atom can lock the conformation of adjacent substituents or interact favorably with the DFG-out pocket of inactive kinases. Synthetically, it provides a secondary handle for late-stage functionalization (e.g., Buchwald-Hartwig amination) after the C3 position has been manipulated [5].

G Quinoline Quinoline Inhibitor (6-Methoxy Hinge Binder) RTK Receptor Tyrosine Kinase (EGFR / VEGFR2) Quinoline->RTK Competitive Inhibition MAPK MAPK / ERK Pathway (Proliferation) RTK->MAPK Downregulates PI3K PI3K / AKT Pathway (Survival) RTK->PI3K Downregulates ATP ATP Binding ATP->RTK Blocked Apoptosis Tumor Cell Apoptosis MAPK->Apoptosis Induces PI3K->Apoptosis Induces

Fig 1: Mechanism of action for 6-methoxyquinoline-based RTK inhibitors in cancer therapy.

Synthetic Strategy: Orthogonal Reactivity

The core synthetic advantage of 3-bromo-5-chloro-6-methoxyquinoline lies in its inherent chemoselectivity. The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl bond. By carefully selecting the palladium catalyst and ligand, chemists can achieve >95% chemoselectivity for coupling at the C3 position without premature activation of the C5-chloro group [6].

G SM 3-Bromo-5-chloro- 6-methoxyquinoline Step1 Suzuki-Miyaura Coupling (C3) SM->Step1 Pd(dppf)Cl2, Boronic Acid Int1 3-Aryl-5-chloro- 6-methoxyquinoline Step1->Int1 Step2 Buchwald-Hartwig Amination (C5) Int1->Step2 Pd2(dba)3, RuPhos, Amine Product 3-Aryl-5-amino- 6-methoxyquinoline (Target Inhibitor) Step2->Product

Fig 2: Orthogonal functionalization workflow of 3-bromo-5-chloro-6-methoxyquinoline.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, catalyst and ligand screening must be performed to ensure the C5-chlorine remains intact during the initial C3-arylation. Table 1 summarizes the optimization data for the chemoselective Suzuki-Miyaura coupling.

Table 1: Optimization of Chemoselective C3-Arylation

CatalystLigandBaseSolvent SystemTemp (°C)C3-Arylation Yield (%)C3/C5 Bis-Arylation (%)
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O1006515
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O90788
Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 80 92 < 2
Pd₂(dba)₃XPhosCs₂CO₃DMF1004535

Insight:Pd(dppf)Cl₂ at 80°C provides the optimal balance. Its specific bite angle supports efficient oxidative addition into the C-Br bond but lacks the electron density required to activate the unactivated C-Cl bond at this temperature, suppressing unwanted bis-arylation [7].

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Couple an aryl boronic acid to the C3 position while preserving the C5-chloro handle.

Causality & Rationale: K₂CO₃ is utilized as a mild base to facilitate transmetalation without causing hydrolytic side reactions. A 1,4-Dioxane/H₂O (4:1) mixture provides optimal biphasic solubility for both the organic substrates and the inorganic base, ensuring a homogeneous catalytic cycle [8].

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried 25 mL Schlenk tube, add 3-bromo-5-chloro-6-methoxyquinoline (1.0 mmol, 272.5 mg), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Atmospheric Control: Seal the tube, evacuate, and backfill with Argon three times. (Critical: Pd(0) intermediates are highly sensitive to oxygen, which causes rapid catalyst deactivation and promotes homocoupling of the boronic acid).

  • Solvent Addition: Via syringe, add 5.0 mL of a degassed 1,4-dioxane/deionized water mixture (4:1 v/v).

  • Reaction Execution: Heat the mixture in an oil bath at 80°C for 12 hours under vigorous stirring (800 rpm).

  • In-Process Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Self-Validation Check: The mass spectrum of the desired intermediate must exhibit a characteristic 3:1 isotopic pattern (M / M+2) confirming the retention of the C5-chlorine atom.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Late-Stage Buchwald-Hartwig Amination at C5

Objective: Introduce a solubilizing amine (e.g., N-methylpiperazine) at the C5 position to enhance pharmacokinetic properties.

Causality & Rationale: With the bromine removed, the C5-chloro group is now the primary reactive site. Pd₂(dba)₃ combined with RuPhos (an electron-rich, sterically demanding biaryl phosphine) is highly effective for the amination of unactivated aryl chlorides. Sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and drive the reductive elimination step.

Step-by-Step Methodology:

  • Reagent Loading: Combine the C3-arylated intermediate from Protocol A (1.0 mmol), N-methylpiperazine (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.6 mg), and NaOtBu (2.0 mmol, 192.2 mg) in a dry reaction vial.

  • Atmospheric Control: Purge the vial with Argon for 5 minutes.

  • Solvent Addition: Add 4.0 mL of anhydrous, degassed toluene. (Rationale: Toluene supports the higher temperatures needed to overcome the activation energy barrier of the C-Cl bond).

  • Reaction Execution: Heat the mixture at 100°C for 16 hours.

  • In-Process Validation: Analyze via LC-MS.

    • Self-Validation Check: Complete disappearance of the chlorine isotopic pattern and the appearance of the desired product mass [M+H]⁺ confirms successful amination.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to isolate the target kinase inhibitor.

References

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Expert Opinion on Drug Discovery.
  • 3-bromo-5-chloro-6-methoxyquinoline | 2092491-90-0. Sigma-Aldrich / MilliporeSigma.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Publishing.
  • Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, ACS Publications.
  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.
  • Synthesis of New Polyfused Heterocycles of Biological Importance by Means of Pd(0) Catalysis. PMC, National Institutes of Health.
  • Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere. Organic Letters, ACS Publications.
Method

Application Note: In Vitro Biological Evaluation of 3-Bromo-5-chloro-6-methoxyquinoline Analogs

Introduction & Scientific Rationale The 6-methoxyquinoline scaffold is a historically privileged pharmacophore, serving as the structural backbone for frontline antimalarials such as quinine and primaquine. The specific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 6-methoxyquinoline scaffold is a historically privileged pharmacophore, serving as the structural backbone for frontline antimalarials such as quinine and primaquine. The specific building block 3-bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0) offers a unique evolutionary step in drug design. The inclusion of the 6-methoxy group ensures optimal accumulation within the acidic digestive vacuole of Plasmodium species. Meanwhile, the halogen substitutions (3-bromo and 5-chloro) serve a dual purpose:

  • Physicochemical Enhancement: They increase the molecule's lipophilicity, facilitating rapid permeation across the erythrocyte and parasite membranes.

  • Synthetic Versatility: The 3-bromo position acts as an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to generate vast libraries of analogs.

When evaluating a library of these analogs, researchers must establish a self-validating biological screening cascade. The primary mechanism of action for quinoline derivatives is the inhibition of hematin crystallization[1]. During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin, releasing toxic free heme (Fe²⁺). To survive, the parasite crystallizes this heme into non-toxic hemozoin (β-hematin). Quinoline analogs bind to the growing faces of these crystals (via step-pinning or kink-blocking), halting detoxification and causing parasite death via oxidative stress[2].

MoA Hb Host Hemoglobin (Digestive Vacuole) Heme Toxic Free Heme (Fe2+ -> Fe3+ Hematin) Hb->Heme Proteolysis Hz Nontoxic Hemozoin (β-Hematin Crystals) Heme->Hz Crystallization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Drug 3-Bromo-5-chloro- 6-methoxyquinoline Drug->Hz Blocks Crystal Growth (Step-pinning)

Mechanism of action: Quinoline analogs inhibit hematin crystallization, causing toxic heme buildup.

Experimental Design: The Self-Validating Dual-Track System

To accurately assess the therapeutic potential of these analogs, it is critical to measure not only their anti-plasmodial efficacy but also their cytotoxicity against mammalian cells. A highly active antimalarial is useless if it is universally cytotoxic. Therefore, the ultimate metric of success is the Selectivity Index (SI) , calculated as the ratio of mammalian cytotoxicity (IC₅₀) to anti-plasmodial efficacy (IC₅₀). An SI > 10 is generally required to advance a hit compound.

We employ a dual-track screening methodology:

  • Efficacy Track: The [3] is used to quantify P. falciparum growth. Because mature human erythrocytes lack a nucleus, any DNA detected belongs exclusively to the replicating parasite.

  • Toxicity Track: The [4] measures the metabolic activity of mammalian cell lines (e.g., HEK293T).

Self-Validation Parameters: Every assay plate must include internal controls. For the SYBR Green I assay, Chloroquine (CQ) is used as a positive control. If the IC₅₀ of CQ deviates from the established strain baseline (e.g., 10–15 nM for the sensitive 3D7 strain), the entire plate is invalidated. For the MTT assay, Doxorubicin serves as the positive control for cell death, while 0.1% DMSO serves as the vehicle control to prove that the solvent itself is not inducing toxicity.

Workflow A Quinoline Library B P. falciparum SYBR Green I A->B C Mammalian Cells MTT Assay A->C D Antimalarial IC50 B->D E Cytotoxicity IC50 C->E F Selectivity Index (SI = Tox / Anti) D->F E->F

Dual-track biological evaluation workflow to determine the Selectivity Index of quinoline analogs.

Step-by-Step Methodologies

Protocol A: In Vitro Anti-Plasmodial Evaluation (SYBR Green I Assay)

Causality Note: Traditional radioactive [³H]-hypoxanthine incorporation assays are hazardous and expensive. The SYBR Green I assay provides a highly sensitive, non-radioactive alternative that directly correlates fluorescence with parasite DNA replication[5].

Materials:

  • P. falciparum strains (3D7 - Chloroquine sensitive; Dd2 - Chloroquine resistant)

  • Complete RPMI 1640 medium (supplemented with 0.5% AlbuMAX II, 50 mg/L hypoxanthine)

  • Human O+ erythrocytes (washed)

  • SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I dye)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the 3-bromo-5-chloro-6-methoxyquinoline analog in 100% DMSO. Perform 3-fold serial dilutions in complete RPMI 1640 medium to achieve a final concentration range of 10 µM to 0.5 nM (DMSO final concentration ≤ 0.1%).

  • Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment to ensure uniform drug exposure across the parasite life cycle.

  • Assay Setup: In a 96-well black microplate, add 90 µL of parasite culture (1% parasitemia, 2% hematocrit) to 10 µL of the diluted compounds.

  • Incubation: Incubate the plates in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours. Reasoning: 72 hours covers more than one full 48-hour intraerythrocytic replication cycle, ensuring compounds targeting late-stage DNA replication are accurately assessed.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour. Reasoning: Saponin and Triton X-100 lyse the erythrocyte and parasite membranes, respectively, allowing the dye to intercalate with the exposed parasitic DNA.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol B: Mammalian Cytotoxicity Evaluation (MTT Assay)

Causality Note: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This reaction only occurs in metabolically active cells, providing a direct, quantifiable proxy for cell viability[6].

Materials:

  • HEK293T (Human Embryonic Kidney) or HepG2 (Hepatocellular carcinoma) cell lines.

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • MTT Reagent (5 mg/mL in PBS).

Procedure:

  • Cell Seeding: Seed cells at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM in a clear 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cellular adherence.

  • Compound Treatment: Aspirate the media and add 100 µL of fresh media containing the quinoline analogs at varying concentrations (typically 100 µM to 1 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of the MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Reasoning: This incubation window allows viable cells sufficient time to internalize the dye and metabolize it into insoluble formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the purple crystals at the bottom of the well. Add 100 µL of 100% DMSO to each well to dissolve the formazan. Place on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a spectrophotometer. Calculate the CC₅₀ (50% Cytotoxic Concentration).

Quantitative Data Summary

The following table presents representative biological evaluation data for a library of 3-bromo-5-chloro-6-methoxyquinoline analogs, where the 3-bromo position was functionalized via Suzuki coupling with various arylboronic acids.

Compound IDR-Group (at C-3 position)P. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)HEK293T CC₅₀ (µM)Selectivity Index (SI) *
Analog 1 Phenyl145.2 ± 12.4180.5 ± 15.1> 100> 689
Analog 2 4-Fluorophenyl42.1 ± 5.355.4 ± 6.285.4 ± 4.22,028
Analog 3 4-Methoxyphenyl210.6 ± 18.7245.8 ± 22.0> 100> 474
Analog 4 3-Pyridyl18.5 ± 2.122.3 ± 3.445.2 ± 3.12,443
CQ (Control) N/A12.4 ± 1.5145.6 ± 10.2> 100> 8,064
DOX (Control) N/AN/AN/A0.8 ± 0.1N/A

* Selectivity Index (SI) is calculated as (HEK293T CC₅₀ in nM) / (3D7 IC₅₀ in nM). Analog 4 demonstrates the highest potency and a highly favorable SI, making it a prime candidate for in vivo efficacy studies.

References

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.[Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Olafson, K. N., Ketchum, M. A., Rimer, J. D., & Vekilov, P. G. (2017). Antimalarials inhibit hematin crystallization by unique drug–surface site interactions. Proceedings of the National Academy of Sciences, 114(29), 7531-7536.[Link]

  • Ketchum, M. A., Olafson, K. N., Petrova, E. V., Rimer, J. D., & Vekilov, P. G. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences, 112(15), 4586-4591.[Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-chloro-6-methoxyquinoline Derivatives

Welcome to the Technical Support Center. The 3-bromo-5-chloro-6-methoxyquinoline scaffold is a highly functionalized heterocycle critical to drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 3-bromo-5-chloro-6-methoxyquinoline scaffold is a highly functionalized heterocycle critical to drug development. However, isolating these derivatives presents a triad of chromatographic challenges: the basicity of the quinoline nitrogen, the electron-donating coordination of the methoxy group, and the extreme lipophilicity of the halogens.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve >98% purity in your isolations.

🔍 Troubleshooting Guide & FAQs

Q1: Why does my 3-Bromo-5-chloro-6-methoxyquinoline derivative streak severely on normal-phase silica gel, and how can I prevent it? Causality: The quinoline core contains a basic nitrogen. Standard silica gel is populated with acidic silanol groups (Si-OH) with a pKa of ~4.5–5.0. When the basic quinoline interacts with these silanols, it undergoes strong hydrogen bonding and partial protonation. This creates a continuous adsorption-desorption lag, observed as severe streaking[1]. Furthermore, the C6-methoxy group acts as a secondary hydrogen-bond acceptor, exacerbating the retention. Solution: You must mask the silanol groups to prevent this acid-base interaction. Add 1–2% triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA) to neutralize the silica column prior to loading[1]. Alternatively, bypass standard silica entirely and use neutral or basic activated alumina, which inherently lacks these acidic protons, ensuring a sharp elution band[1].

Q2: My crude mixture contains debrominated (5-chloro-6-methoxyquinoline) and dechlorinated byproducts. Normal-phase TLC shows them as a single spot. How do I separate them? Causality: Halogenated quinolines and their des-halogenated counterparts have nearly identical polarities. Because normal-phase chromatography separates primarily by polarity and hydrogen bonding, these isomers co-elute[2]. However, halogens significantly increase the lipophilic surface area of the molecule. Solution: Switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 stationary phase differentiates molecules based on hydrophobicity. The 3-bromo-5-chloro derivative will have a significantly longer retention time than the mono-halogenated byproducts due to the added lipophilicity of the heavy bromine and chlorine atoms[3].

Q3: What is the optimal preparative HPLC buffer for isolating this basic quinoline without compromising downstream LC-MS analysis? Causality: Basic compounds often tail on C18 columns due to residual silanols. Trifluoroacetic acid (TFA) is frequently used because it ion-pairs with the basic nitrogen and suppresses silanol ionization (pH ~2)[4]. However, TFA causes severe ion suppression in electrospray ionization mass spectrometry (ESI-MS)[5]. Solution: Use a volatile buffer like ammonium acetate (10–20 mM, pH 5.0–5.8)[6]. Ammonium acetate provides sufficient ionic strength to mask residual silanols and maintains the quinoline in a partially ionized state for consistent retention, while being completely volatile and MS-friendly[5].

Q4: After purification, my fractions containing the target quinoline "oil out" instead of crystallizing. How do I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates from the solution above its melting point. This is often caused by a supersaturated solution cooling too rapidly or the presence of trace lipophilic impurities that depress the melting point of the mixture[7]. Solution: Re-heat the mixture until the oil redissolves, and add a small amount of additional hot solvent (like ethanol) to decrease the saturation level[7]. Allow the solution to cool very slowly to room temperature to promote crystal nucleation over phase separation. A mixed solvent system (e.g., n-hexane/ethyl acetate) is highly effective for less polar quinoline derivatives[7].

📊 Data Presentation: Buffer Selection for Basic Quinolines

Selecting the correct buffer is critical for balancing peak symmetry with MS compatibility. Below is a comparative summary of standard RP-HPLC buffer systems for basic quinoline derivatives.

Buffer SystempH RangeVolatility / MS CompatibilityEffect on Quinoline Peak ShapePrimary Drawback
0.1% Trifluoroacetic Acid (TFA) ~2.0Poor (Causes Ion Suppression)Excellent (Sharp peaks, acts as ion-pair)Suppresses ESI-MS signals significantly[4][5].
10–20 mM Ammonium Acetate 3.8 – 5.8Excellent (Fully Volatile)Good (Masks residual silanols)May introduce chemical noise (clusters) in MS[3][5].
0.1% Formic Acid ~2.7ExcellentModerate (Some tailing possible)Less effective at masking silanols than TFA[4][5].
10 mM Ammonium Bicarbonate 8.0 – 9.0Good (Decomposes to NH₃/CO₂)Good (Analyte is neutral/un-ionized)High pH degrades standard silica-based C18 columns[5].

🧪 Experimental Protocols

Protocol 1: Flash Column Chromatography (Alumina/Amine-Modified)

Use this protocol when the primary impurities are highly polar tars or unreacted starting materials.

  • Mobile Phase Preparation: Prepare a solvent system of 10% Ethyl Acetate in Hexane. If using standard silica instead of alumina, add 1% Triethylamine (TEA) to the total volume and mix thoroughly to neutralize acidic silanols[1][2].

  • Column Packing: Prepare a slurry of neutral activated alumina (or TEA-neutralized silica) in the mobile phase. Pack the column under positive pressure, ensuring no air bubbles are trapped[7].

  • Sample Loading: Dissolve the crude 3-bromo-5-chloro-6-methoxyquinoline in a minimum volume of dichloromethane (DCM). Load the sample carefully onto the column head in a narrow, concentrated band to prevent band broadening[7].

  • Elution and Monitoring: Elute the column at a steady flow rate (e.g., 40 mL/min). Monitor the fractions using TLC (UV 254 nm). The target halogenated quinoline typically elutes with an Rf of ~0.4[2].

  • Validation Step: Perform analytical LC-MS on the combined fractions to ensure the absence of des-halogenated isomers before proceeding to solvent removal.

Protocol 2: Preparative RP-HPLC (Ammonium Acetate Buffer)

Use this protocol when separating the target compound from structurally similar des-halogenated isomers.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 5.5. Prepare Mobile Phase B: HPLC-grade Acetonitrile[5].

  • Sample Preparation: Dissolve the crude mixture in a solvent matching the initial mobile phase conditions (e.g., 20% Acetonitrile in Water) to prevent precipitation upon injection[4]. Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Flush a preparative C18 column with 5 column volumes of 20% Mobile Phase B.

  • Gradient Elution: Inject the sample. Note: Utilize concentration overloading rather than volume overloading to maintain peak symmetry for basic compounds[3]. Run a linear gradient from 20% B to 80% B over 30 minutes.

  • Fraction Collection & Validation: Collect fractions based on UV absorbance at 254 nm. Immediately analyze aliquots of the collected peaks via analytical LC-MS. Lyophilize the fractions containing >98% pure product to completely remove the volatile ammonium acetate buffer[5].

🗺️ Purification Decision Workflow

QuinolinePurification Crude Crude 3-Bromo-5-chloro- 6-methoxyquinoline Analyze LC-MS & TLC Profiling Crude->Analyze Decision Impurity Profile? Analyze->Decision Polar Polar/Tarry Byproducts (Large u0394Rf) Decision->Polar High Polarity Diff Halogen Des-halogenated Isomers (Co-eluting on Silica) Decision->Halogen Lipophilic Impurities Flash Amine-Modified Flash Chromatography Polar->Flash Prep Prep RP-HPLC (Ammonium Acetate) Halogen->Prep Oil Product Oils Out? Flash->Oil Pure Pure Target Compound (>98% Purity) Prep->Pure Lyophilization Cryst Recrystallization (EtOH/Hexane) Oil->Cryst Yes Oil->Pure No (Solidifies) Cryst->Pure

Workflow for the purification of halogenated quinoline derivatives based on impurity profiles.

📚 References

  • Optimizing Solvent Systems for Quinoline Synthesis and Purification - Benchchem - 7

  • High-Purity Isolation of 3,4-Dichloro-7-(trifluoromethyl)quinoline via Flash Column Chromatography - Benchchem - 2

  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications - 1

  • The selection of buffer salts for the high-performance liquid chromatography of basic compounds - ResearchGate - 6

  • A Guide to HPLC and LC-MS Buffer Selection - HPLC.eu - 4

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER - 5

  • Principles in preparative HPLC - University of Warwick -3

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-5-chloro-6-methoxyquinoline Cross-Coupling

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-5-chloro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-5-chloro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for this specific and challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading so critical for this substrate?

Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and product purity. For active pharmaceutical ingredient (API) synthesis, minimizing palladium levels in the final product is a regulatory necessity.[1] High catalyst loadings can increase the likelihood of side reactions, leading to noticeable byproducts derived from the catalyst system itself.[2][3] Conversely, excessively low loadings may result in incomplete conversion. A high turnover number (TON), achieved with low catalyst loading (e.g., <0.1 mol%), is a hallmark of a sustainable and cost-effective process, reducing the burden of metal and ligand cost and subsequent purification.[4]

Q2: Which position on 3-Bromo-5-chloro-6-methoxyquinoline is more reactive for cross-coupling?

The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[5] This reactivity difference (C-I > C-Br >> C-Cl) allows for selective functionalization at the 3-position while leaving the 5-chloro substituent intact for potential subsequent transformations.[6]

Q3: What are the typical catalyst loading ranges for this type of heteroaromatic halide?

For initial screening and small-scale synthesis, a higher catalyst loading in the range of 1-5 mol% is often used to ensure reaction success and establish a baseline yield.[7] For process development and scale-up, the goal is to reduce this significantly, often to well below 0.1 mol%.[4] The optimal loading is highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig), the chosen ligand, and the reactivity of the coupling partner.

Q4: What are the most common and effective cross-coupling reactions for functionalizing this quinoline core?

The most prevalent palladium-catalyzed reactions for this type of substrate include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups.[8]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines. This reaction is crucial for synthesizing the arylamine motifs common in pharmaceuticals.[9][10]

  • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes, useful for creating conjugated systems.[11][12]

Troubleshooting Guide: Catalyst Optimization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Poor Reaction Performance

Question: My reaction has stalled with very low conversion of the 3-Bromo-5-chloro-6-methoxyquinoline. What are the likely causes related to my catalyst system?

Answer: Failure to achieve high conversion with a quinoline substrate often points to issues with catalyst activity or stability. Here are the primary suspects and solutions:

  • Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the quinoline's nitrogen atom can coordinate to the palladium center. This coordination can form inactive catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.[13]

    • Solution: Employ sterically bulky phosphine ligands. Ligands like SPhos, XPhos, or RuPhos create a sterically hindered environment around the palladium atom, which physically blocks the quinoline nitrogen from coordinating while still allowing the catalytic cycle to proceed.[13]

  • Inefficient Pre-catalyst Activation: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[14] If this reduction is slow or incomplete, the concentration of the active catalyst will be too low.

    • Solution: Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[13] Alternatively, ensure your reaction conditions (solvent, base) are conducive to the reduction of the Pd(II) pre-catalyst.

  • Decomposition to Palladium Black: The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition. This occurs when the palladium atoms agglomerate, losing their catalytic activity.[13]

    • Causes & Solutions:

      • High Temperature: Excessive heat can accelerate ligand dissociation and catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[13]

      • Unstable Ligand: The chosen phosphine ligand may be dissociating from the palladium center. Screen different, potentially more robust, ligands. Bidentate ligands like Xantphos can sometimes offer greater stability.[9]

Troubleshooting workflow for low reaction conversion.
Category 2: Purity and Side Reactions

Question: I'm getting a good yield, but my product is contaminated with significant side products. How can I improve the purity by adjusting the catalyst loading?

Answer: Side reactions are often exacerbated by catalyst loading and reaction conditions. Here’s how to address common impurities:

  • Hydrodehalogenation: You observe the formation of 5-chloro-6-methoxyquinoline (de-bromination) or 6-methoxyquinoline (de-bromination and de-chlorination).

    • Cause: This side reaction becomes more prominent with highly active catalysts and at elevated temperatures.[8] It involves the replacement of a halogen with a hydrogen atom.

    • Solution: Avoid excessively high temperatures. More importantly, reducing the catalyst loading can often disfavor this pathway relative to the desired cross-coupling. If the problem persists, screening different ligand/palladium source combinations is necessary, as some systems are more prone to this side reaction.[13]

  • Homocoupling: You observe biaryl impurities from the coupling of two molecules of your boronic acid (in a Suzuki reaction) or dimerization of the starting quinoline.

    • Cause: Homocoupling of boronic acids is often promoted by the presence of oxygen.[13] High catalyst concentrations can also increase the rate of unwanted coupling pathways.

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[13]

      • Optimize Catalyst Loading: Start with a moderate loading (e.g., 2 mol%) and, once conditions are established, systematically decrease it. Lowering the concentration of the active catalyst can often suppress the rate of homocoupling more than the rate of the desired cross-coupling.

Data-Driven Optimization: The Impact of Catalyst Loading

The relationship between catalyst loading, yield, and purity is not always linear. Below is a representative table illustrating how to approach an optimization study.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%) (Product vs. Side Products)Comments
5.029585:15Fast reaction, but significant hydrodehalogenation and homocoupling observed.
2.549694:6Good balance. Reduced side products with a modest increase in reaction time.
1.089498:2Excellent purity. The optimal loading for high-quality material.
0.51685>99:1Very high purity, but the reaction rate is becoming impractically slow.
0.12460>99:1Incomplete conversion. The catalyst loading is too low for this system.

Experimental Protocols & Core Concepts

Generalized Catalytic Cycle

Understanding the fundamental mechanism is key to troubleshooting. Most palladium-catalyzed cross-couplings proceed through a similar cycle.

G Pd0 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate (Ar-Pd(II)-X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-M PdII_R Pd(II) Intermediate (Ar-Pd(II)-R)L₂ Transmetal->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R (Product)

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal for 3-Bromo-5-chloro-6-methoxyquinoline Reactions

Welcome to the Technical Support Center for Palladium (Pd) Catalyst Removal. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 3-Bromo-5-chloro-6-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium (Pd) Catalyst Removal. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 3-Bromo-5-chloro-6-methoxyquinoline and its downstream cross-coupling derivatives.

Executive Summary: The Causality of Palladium Trapping

3-Bromo-5-chloro-6-methoxyquinoline is a highly functionalized heterocyclic intermediate widely used in pharmaceutical synthesis[1]. In cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the C-3 bromine undergoes preferential oxidative addition due to its lower bond dissociation energy compared to the C-5 chlorine.

However, post-reaction, the resulting quinoline derivative acts as a potent Lewis base. The electron-donating C-6 methoxy group enriches the electron density of the quinoline core, strengthening the coordination between the quinoline nitrogen lone pair and residual Lewis acidic Pd(II) species. This thermodynamic stability makes standard purification methods insufficient to meet the ICH Q3D regulatory limits of <10 ppm for oral medications[2]. To achieve compliance, process chemists must utilize targeted metal scavengers that outcompete the API for palladium coordination[3].

Diagnostic FAQs

Q: Why did standard Celite or silica gel filtration fail to remove the palladium? A: Physical filtration through Celite only removes insoluble Pd(0) "black" or large colloidal aggregates[4]. It does not disrupt the thermodynamically stable, soluble API-Pd(II) coordination complexes[2]. To remove soluble palladium, you must introduce a scavenger that provides a thermodynamically superior ligand (such as a soft sulfur donor) to force a ligand exchange reaction[3].

Q: How do I choose between thiol, thiourea, and amine-based scavengers? A: Selection depends entirely on the oxidation state of the residual palladium and the chemical environment. Thiol-based scavengers (e.g., silica-thiol) are highly effective for Pd(II) due to strong soft-soft interactions[3]. Thiourea-based scavengers are more versatile, effectively binding both Pd(0) nanoparticles and Pd(II) complexes[5]. Amine-based scavengers are generally weaker and may require higher loadings, but are useful if sulfur contamination is a regulatory concern.

Q: Will metal scavengers reduce the yield of my quinoline derivative? A: If selected or applied incorrectly, yes. Scavengers with high surface acidity (like unendcapped silica) or non-specific binding pockets can adsorb polar APIs[2]. A self-validating screening protocol must always pair Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Pd quantification with High-Performance Liquid Chromatography (HPLC) for API recovery to accurately calculate the partition coefficient[6].

Mechanism of Action

Mechanism Pd_Complex API-Pd(II) Complex (Quinoline N-coordination) Equilibrium Ligand Exchange (Thermodynamically Driven) Pd_Complex->Equilibrium Add Scavenger Scavenger Silica-Thiol Scavenger (High Affinity S-donor) Scavenger->Equilibrium Free_API Free API (Purified Quinoline) Equilibrium->Free_API Solution Phase Bound_Pd Scavenger-Pd Complex (Solid Phase) Equilibrium->Bound_Pd Filtered Out

Thermodynamic ligand exchange mechanism for Pd removal from quinoline APIs.

Quantitative Data: Scavenger Selection Matrix

Scavenger TypeTarget Pd StateMechanism of ActionRecommended LoadingPros & Cons
Silica-Thiol Pd(II)Chemisorption (Ligand Exchange)4–10 eq. (relative to Pd)Pros: Excellent for Pd(II), fast kinetics. Cons: Ineffective for Pd(0), potential odor.
Silica-Thiourea Pd(0) & Pd(II)Chemisorption & Chelation4–10 eq. (relative to Pd)Pros: Broad spectrum, captures nanoparticles. Cons: Can be slower than thiols.
Macroporous Polystyrene-Thiourea Pd(0) & Pd(II)Adsorption & Chelation5–15 eq. (relative to Pd)Pros: High loading capacity, robust. Cons: Requires specific solvents to swell the resin.
Activated Carbon (e.g., Darco KB-G) Pd(0)Physisorption10–20% w/w (relative to API)Pros: Very cost-effective, removes color. Cons: High risk of API adsorption, messy filtration.

Troubleshooting Guide & Experimental Protocols

Protocol A: Self-Validating Scavenger Screening

To prevent massive yield loss, you must screen scavengers on a small scale before bulk application. This protocol is a self-validating system: it uses a control vial to establish baseline Pd levels and API concentration, ensuring that any reduction in Pd is due to scavenging, not precipitation or degradation.

Step 1: Baseline Preparation

  • Dissolve the crude 3-Bromo-5-chloro-6-methoxyquinoline reaction product in a suitable solvent (e.g., THF, EtOAc, or DCM) to a concentration of ~0.1 M.

  • Filter the solution through a tight Celite pad to remove insoluble Pd(0) black[4].

  • Take a 1.0 mL aliquot as the Control Sample . Analyze via ICP-MS (for baseline Pd ppm) and HPLC (for baseline API area).

Step 2: Parallel Screening

  • Prepare 4 reaction vials, each containing 5.0 mL of the filtered API solution.

  • Add 5 equivalents (relative to the baseline Pd content) of a different scavenger to each vial (e.g., Vial 1: Silica-Thiol, Vial 2: Silica-Thiourea, Vial 3: Polystyrene-Thiourea, Vial 4: Activated Carbon).

  • Stir the suspensions at 40°C for 4 hours. Causality note: Heating provides the activation energy required to break the strong Quinoline-Pd(II) coordination bond.

Step 3: Validation & Analysis

  • Filter each vial through a 0.22 µm PTFE syringe filter.

  • Analyze the filtrates via ICP-MS and HPLC.

  • Success Criteria: Select the scavenger that reduces Pd to <10 ppm while maintaining >95% API recovery relative to the Control Sample[2].

Protocol B: Bulk Scavenger Implementation

Once the optimal scavenger is identified, scale up the process.

  • Addition: Add the optimized equivalent of the chosen scavenger to the bulk API solution.

  • Agitation: Use an overhead stirrer to maintain a uniform suspension. Stir at the optimized temperature (usually 40–60°C) for 4 to 12 hours.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the scavenger cake with 2 column volumes of the reaction solvent to recover any entrained API.

  • Concentration: Evaporate the filtrate under reduced pressure to isolate the purified quinoline derivative.

Scavenger Screening Workflow

Workflow Start Crude Reaction Mixture (>1000 ppm Pd) PreFilter Celite/Silica Filtration (Removes Pd black) Start->PreFilter Screening Parallel Scavenger Screen (Thiol, Thiourea, Amine) PreFilter->Screening Soluble Pd(II) remains Analysis ICP-MS & HPLC Analysis (Check Pd ppm & API Yield) Screening->Analysis Decision Pd < 10 ppm? Analysis->Decision Optimize Optimize Temp/Time/Loading Decision->Optimize No Success Scale-up Protocol (GMP Compliant) Decision->Success Yes Optimize->Screening Re-screen

Iterative workflow for screening and optimizing solid-supported palladium scavengers.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.[Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development.[Link]

  • Zou, L., et al. (2019). "Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances." Organic Process Research & Development.[Link]

Sources

Optimization

Technical Support Center: Optimizing Time and Temperature for 3-Bromo-5-chloro-6-methoxyquinoline Functionalization

Welcome to the Technical Support Center for the chemoselective functionalization of 3-Bromo-5-chloro-6-methoxyquinoline . This guide is designed for researchers and drug development professionals who need to achieve high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective functionalization of 3-Bromo-5-chloro-6-methoxyquinoline . This guide is designed for researchers and drug development professionals who need to achieve high-yielding, site-specific cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-3 position while leaving the C-5 chlorine intact for downstream synthesis.

Core Principles of Chemoselectivity

Selective functionalization of dihaloquinolines relies on exploiting the kinetic differences in oxidative addition rates. The carbon-bromine (C-Br) bond at the C-3 position possesses a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond at the C-5 position, making it inherently more reactive toward low-valent metal centers like Palladium(0)[1].

However, chemoselectivity is easily compromised by suboptimal reaction parameters. The electron-donating methoxy group at C-6 deactivates the adjacent C-5 chlorine, widening your "chemoselectivity window"—but only if temperature and time are strictly controlled[2].

Optimization Workflow

Workflow for optimizing temperature and time for chemoselective C-3 functionalization.

Troubleshooting & FAQs

Q1: I am observing functionalization at both the C-3 and C-5 positions (bis-coupling). How do I isolate the C-3 mono-functionalized product? A: This is a classic temperature-control issue. While the C-Br bond undergoes oxidative addition more rapidly, exceeding 80 °C provides enough thermal energy to overcome the activation barrier for C-Cl oxidative addition, leading to bis-coupling[2]. Causality & Fix: Lower your reaction temperature to 40–50 °C. The methoxy group at C-6 provides electronic deactivation of the adjacent C-5 chlorine, which works to your advantage to prevent bis-coupling, provided the temperature remains low enough to exploit this kinetic difference[1].

Q2: My reaction at 45 °C stalls at 60% conversion after 4 hours. Should I increase the reaction time to 24 hours? A: No. Increasing reaction time is a common pitfall that leads to catalyst decomposition rather than higher yields. The formation of "palladium black" (a dark precipitate) indicates that the active Pd(0) species has aggregated and deactivated[3]. Prolonged heating of a stalled reaction increases the risk of protodehalogenation or non-specific decomposition[4]. Causality & Fix: Instead of extending the time, optimize your catalyst system. Switch to a highly active, sterically bulky monophosphine ligand (e.g., XPhos) that stabilizes the monoligated Pd(0) intermediate and accelerates oxidative addition at lower temperatures[4].

Q3: How does the C-6 methoxy group affect the required reaction time compared to an unfunctionalized bromo-chloro-quinoline? A: The methoxy group (-OCH3) is strongly electron-donating via resonance. This increases the overall electron density on the quinoline ring, which makes the initial oxidative addition of the electron-rich Pd(0) catalyst slightly slower compared to an electron-deficient ring[5]. Causality & Fix: You may need a slightly longer reaction time (e.g., 4 hours instead of 2 hours) to reach full conversion. However, this same electronic effect significantly strengthens the C-Cl bond at C-5, thereby widening your safe operating window for chemoselectivity[2].

Quantitative Optimization Data

The following table summarizes the kinetic trends for the functionalization of 3-bromo-5-chloro-6-methoxyquinoline, demonstrating the critical interplay between time, temperature, and chemoselectivity.

Temperature (°C)Reaction Time (h)Conversion (%)Yield: C-3 Mono-coupled (%)Yield: Bis-coupled (%)Catalyst State
251245450Active
45 4 >99 92 <2 Active
604>998512Active
802>996035Pd Black forms
8012>994055Deactivated

Data represents generalized yields for a model Suzuki-Miyaura coupling using a Pd(OAc)₂/XPhos catalytic system.

Mechanistic Deactivation & Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd_Br Fast Oxidative Addition at C-3 (C-Br bond) Pd0->OxAdd_Br 25-60°C OxAdd_Cl Slow Oxidative Addition at C-5 (C-Cl bond) Pd0->OxAdd_Cl >80°C Deact Catalyst Deactivation (Pd Black Formation) Pd0->Deact Prolonged Time / High Temp Transmet Transmetalation OxAdd_Br->Transmet BisProduct Bis-functionalized Impurity OxAdd_Cl->BisProduct RedElim Reductive Elimination (Mono-functionalized Product) Transmet->RedElim RedElim->Pd0 Cycle

Palladium catalytic cycle illustrating temperature-dependent chemoselectivity and deactivation.

Self-Validating Standard Operating Procedure (SOP)

To ensure reproducibility and prevent over-coupling, utilize this self-validating protocol for the chemoselective Suzuki-Miyaura coupling of 3-Bromo-5-chloro-6-methoxyquinoline.

Step 1: Reagent Preparation In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-Bromo-5-chloro-6-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv). Causality: A 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species, which accelerates oxidative addition at lower temperatures[4].

Step 2: Solvent & Base Addition Add degassed THF (0.2 M) and an aqueous solution of K₃PO₄ (2.0 equiv, 1.0 M).

Step 3: Precise Temperature Control Transfer the sealed tube to a pre-heated reaction block set precisely to 45 °C. Causality: Maintaining the temperature strictly below 50 °C prevents the thermal activation of the C-5 C-Cl bond, locking the reaction into a chemoselective pathway[2].

Step 4: Self-Validating Time-Course Monitoring Stir the reaction vigorously. At t = 1h, 2h, and 4h, withdraw a 10 µL aliquot under positive N₂ pressure, dilute with MeCN, and analyze via LC-MS. Validation: This step validates the kinetic profile in real-time. If the C-3 product plateaus while starting material remains, it validates catalyst deactivation rather than a need for more time[3].

Step 5: Immediate Quenching Upon complete consumption of the starting material (typically 2-4 hours), cool the mixture to room temperature immediately. Causality: Rapid cooling arrests the catalytic cycle, preventing the active Pd(0) from slowly inserting into the C-Cl bond of the newly formed product[3]. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 6: Isolation Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure C-3 functionalized product.

References

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry - Benchchem. 1

  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates - Benchchem. 2

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem. 3

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. 4

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with 3-Bromo-5-chloro-6-methoxyquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 3-Bromo-5-chloro-6-methoxyquino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0) [1]. This polyhalogenated scaffold is a highly valuable building block in drug discovery, but its three distinct functionalities (C3-Br, C5-Cl, and C6-OMe) alongside the coordinating quinoline nitrogen create a complex reactivity profile.

This guide is structured to provide researchers and drug development professionals with field-proven insights, focusing on the causality behind experimental failures and providing self-validating protocols to ensure absolute reproducibility.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: I am attempting a Suzuki-Miyaura cross-coupling, but I am isolating a complex mixture of C3-coupled, C5-coupled, and bis-coupled products. How do I achieve strict regioselectivity at the C3 position?

The Causality (Expertise): The regioselectivity in palladium-catalyzed cross-coupling of dihaloquinolines is fundamentally governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds and the rate of oxidative addition [2]. The C3-Br bond is inherently weaker than the C5-Cl bond, making oxidative addition at C3 kinetically favored. However, if your reaction temperature is too high (>90 °C) or if you are using an overly aggressive, electron-rich phosphine ligand (like XPhos or SPhos) during the first coupling step, the catalyst will overcome the activation barrier for the C5-Cl bond despite the steric hindrance from the adjacent 6-methoxy group. This leads to loss of regiocontrol and over-coupling.

The Solution: To enforce strict C3-selectivity, you must operate under kinetic control.

  • Downgrade the Catalyst: Use a standard, less electron-rich catalyst like Pd(PPh3​)4​ or Pd(dppf)Cl2​ .

  • Soften the Base: Replace strong bases like KOtBu or Cs2​CO3​ with milder alternatives such as Na2​CO3​ or K3​PO4​ .

  • Lower the Temperature: Cap the reaction temperature at 65–70 °C.

Q2: My reaction stalls at 30-40% conversion, and I observe a fine black precipitate forming in the flask. What is happening and how do I fix it?

The Causality (Expertise): The black precipitate is "palladium black"—inactive, aggregated Pd(0) nanoparticles. This is a hallmark of catalyst poisoning . The lone pair of electrons on the quinoline nitrogen is highly Lewis basic and can coordinate directly to the palladium center, displacing your phosphine ligands and forming an off-cycle, inactive catalytic species [3]. Once the ligands dissociate, the naked Pd(0) rapidly aggregates into palladium black, permanently halting the catalytic cycle.

The Solution: You must physically block the quinoline nitrogen from coordinating to the metal.

  • Steric Shielding: Employ bulky biarylphosphine ligands (e.g., RuPhos or BrettPhos) that create a steric umbrella around the palladium center, preventing the quinoline nitrogen from approaching [3].

  • Lewis Acid Masking: In severe cases, adding a catalytic amount of a Lewis acid (like CuBr2​ ) can temporarily coordinate and "mask" the quinoline nitrogen, keeping the palladium catalyst active [4].

Q3: I successfully coupled the C3 position. Now, I am trying to functionalize the C5-chloro position via Buchwald-Hartwig amination, but the reaction won't initiate. Why?

The Causality (Expertise): The C5-Cl position in this specific molecule is exceptionally unreactive due to two compounding factors:

  • Electronic: C-Cl bonds have a higher BDE than C-Br bonds, requiring a highly electron-rich Pd center to force oxidative addition [2].

  • Steric: The 6-methoxy group sits directly adjacent to the C5 position. The oxygen's lone pairs and the methyl group create a significant steric blockade, severely hindering the approach of the bulky Pd-amine complex during the transmetalation/reductive elimination steps.

The Solution: You must use a catalyst system specifically engineered for sterically hindered aryl chlorides. Switch to an XPhos-Pd-G3 or BrettPhos-Pd-G3 precatalyst. These third-generation palladacycles ensure rapid generation of the active mono-ligated Pd(0) species. Elevate the temperature to 100–110 °C and use a strong base like NaOtBu in anhydrous 1,4-dioxane.

Part 2: Quantitative Data & Optimization Summary

The following table summarizes the optimized, field-validated parameters for selectively functionalizing the 3-Bromo-5-chloro-6-methoxyquinoline scaffold.

Target PositionTransformationOptimal Precatalyst / LigandBaseSolventTemp (°C)Expected YieldRegioselectivity (C3:C5)
C3 (Br) Suzuki-Miyaura Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0 eq)Dioxane/ H2​O (4:1)70 °C>85%>99:1
C3 (Br) Sonogashira Pd(PPh3​)2​Cl2​ / CuI Et3​N (3.0 eq)DMF60 °C80-90%>95:5
C5 (Cl) Suzuki-MiyauraXPhos-Pd-G2 (10 mol%) K3​PO4​ (3.0 eq)Toluene/ H2​O (10:1)100 °C70-80%N/A (C3 already filled)
C5 (Cl) Buchwald-HartwigBrettPhos-Pd-G3 (10 mol%) NaOtBu (2.5 eq)Anhydrous Dioxane110 °C60-75%N/A (C3 already filled)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following procedure for the Regioselective C3-Suzuki Coupling is designed as a self-validating system. It includes built-in checkpoints so the operator can verify success before proceeding to the next step.

Step-by-Step Methodology: Regioselective C3-Arylation

Reagents: 3-Bromo-5-chloro-6-methoxyquinoline (1.0 mmol), Arylboronic acid (1.05 mmol), Pd(PPh3​)4​ (0.05 mmol), Na2​CO3​ (2.0 mmol).

  • System Preparation & Degassing (Critical for preventing Pd-black):

    • Add the quinoline starting material, arylboronic acid, and Pd(PPh3​)4​ to an oven-dried Schlenk flask.

    • Add 1,4-dioxane (8 mL) and distilled water (2 mL).

    • Validation Checkpoint 1: Sparge the mixture with Argon for exactly 15 minutes. The solution should remain a clear, pale yellow. If it turns dark brown/black at this stage, oxygen has entered the system and oxidized the Pd(0); discard and restart.

  • Reaction Initiation:

    • Add solid Na2​CO3​ . Seal the flask and heat to exactly 70 °C using a pre-calibrated oil bath or heating block.

    • Stir vigorously (800 rpm) for 12 hours.

  • In-Process Validation (TLC/LC-MS):

    • Validation Checkpoint 2: Pull a 10 µL aliquot. Run TLC (Hexanes:EtOAc 3:1). You should observe the disappearance of the starting material and the appearance of a single new, lower-Rf spot. If a second, even lower-Rf spot appears, you are over-coupling at C5; immediately cool the reaction.

  • Workup & Isolation:

    • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL).

    • Dry the organic layer over MgSO4​ , filter, and concentrate.

    • Purify via flash chromatography.

  • Final Structural Validation (1H NMR):

    • Validation Checkpoint 3: In the 1H NMR spectrum (in CDCl3​ ), verify the presence of a sharp singlet around δ 8.6 - 8.9 ppm. This corresponds to the isolated C4 proton on the quinoline ring, confirming that substitution occurred at C3 and not C5.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical relationships and mechanistic pathways governing this scaffold.

MechanisticPathway Start Active Pd(0) Catalyst OxAdd Oxidative Addition (Regioselectivity Node) Start->OxAdd Substrate Binding Poison Catalyst Poisoning (Quinoline N-Coordination) Start->Poison N-lone pair attack C3 C3-Br Insertion (Kinetically Favored) OxAdd->C3 Low Temp (70°C) Weak Base C5 C5-Cl Insertion (Requires Forcing Conditions) OxAdd->C5 High Temp (>90°C) Bulky Ligands

Caption: Mechanistic divergence in Pd-catalyzed cross-coupling of 3-Bromo-5-chloro-6-methoxyquinoline.

Workflow SM 3-Bromo-5-chloro-6-methoxyquinoline (Starting Material) Step1 Step 1: Suzuki Coupling at C3 Pd(PPh3)4, Na2CO3, 70°C SM->Step1 Int Intermediate: 3-Aryl-5-chloro-6-methoxyquinoline Step1->Int Validated via 1H NMR (C4 singlet) Step2 Step 2: Buchwald-Hartwig at C5 BrettPhos-Pd-G3, NaOtBu, 110°C Int->Step2 Product Final Di-functionalized Quinoline Step2->Product Overcomes C6-OMe steric hindrance

Caption: Sequential site-selective functionalization workflow for the dihaloquinoline scaffold.

References

  • National Institutes of Health (NIH). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC Archives. Available at:[Link]

  • Royal Society of Chemistry (RSC). CHAPTER 10: Double C–H Activation in Pd‐Catalyzed Cross‐Coupling Reactions of Non‐Preactivated Arenes. RSC Books. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Bromo-5-chloro-6-methoxyquinoline

For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this ende...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] This guide provides an in-depth comparative study of catalytic systems for the Suzuki coupling of a particularly relevant and challenging substrate: 3-bromo-5-chloro-6-methoxyquinoline. The insights and data presented herein are designed to empower you to make informed decisions in your synthetic campaigns, leading to optimized yields and streamlined workflows.

The 3-aryl-6-methoxyquinoline scaffold is a privileged motif in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. The ability to selectively functionalize the 3-position of the quinoline ring, while leaving the 5-chloro substituent intact for subsequent transformations, opens a gateway to a diverse chemical space. However, the presence of two distinct halogen atoms on the quinoline core introduces the challenge of chemoselectivity. The choice of the palladium catalyst, and its associated ligand, is the most critical parameter in navigating this challenge and achieving the desired reactivity.

Comparative Performance of Palladium Catalysts

The success of the Suzuki coupling with 3-bromo-5-chloro-6-methoxyquinoline hinges on the judicious selection of the palladium catalyst and its coordinating ligand. The electronic and steric properties of the ligand play a pivotal role in modulating the reactivity of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps of the catalytic cycle.[2]

While direct, side-by-side comparative data for 3-bromo-5-chloro-6-methoxyquinoline is not extensively available in the public domain, we can draw valuable insights from studies on structurally similar dihaloquinolines and other challenging haloarenes.[3][4][5] The following table summarizes the expected performance of several state-of-the-art palladium catalyst systems for the selective coupling at the C-Br bond.

Catalyst SystemLigand TypeKey Characteristics & Mechanistic InsightsExpected Performance for 3-Bromo-5-chloro-6-methoxyquinoline
Pd(PPh₃)₄ Monodentate PhosphineA well-established, versatile catalyst. Triphenylphosphine (PPh₃) is a moderately electron-rich and sterically demanding ligand. It is known to be effective for a range of Suzuki couplings.[6]Moderate to good yields are expected, particularly with electron-rich boronic acids. Chemoselectivity for the more reactive C-Br bond over the C-Cl bond is generally favored. Longer reaction times and higher catalyst loadings may be necessary compared to more advanced systems.
PdCl₂(dppf) Bidentate FerrocenylphosphineDppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and electron-rich ligand that forms a stable chelate with palladium. The defined bite angle can enhance catalyst stability and activity.[1]High yields and good chemoselectivity are anticipated. This catalyst is often a reliable choice for heteroaromatic couplings and can tolerate a variety of functional groups.
Pd₂(dba)₃ / XPhos Buchwald Ligand (Biarylphosphine)XPhos is a highly bulky and electron-rich monodentate phosphine ligand. These ligands are known to form highly active, monoligated Pd(0) species that excel in the oxidative addition of challenging substrates, including aryl chlorides.[7]Excellent yields and high chemoselectivity are expected. The steric bulk of XPhos should facilitate the reductive elimination step and promote high turnover numbers, allowing for lower catalyst loadings.
Pd₂(dba)₃ / SPhos Buchwald Ligand (Biarylphosphine)Similar to XPhos, SPhos is another bulky and electron-rich biarylphosphine ligand that generates highly active catalysts. It has demonstrated exceptional performance in the coupling of sterically hindered and heteroaromatic substrates.[8]High to excellent yields with superior chemoselectivity are predicted. SPhos-based catalysts are often the solution for particularly challenging Suzuki couplings.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)N-heterocyclic carbenes are strong σ-donors and offer significant steric bulk. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system provides a stable and readily activated source of the Pd-NHC complex.[9]High activity and good to excellent yields are likely. NHC ligands are known to promote the coupling of unreactive aryl chlorides, suggesting excellent selectivity for the C-Br bond in this substrate.

Mechanistic Considerations and the Rationale for Catalyst Selection

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding the intricacies of this cycle is crucial for rational catalyst selection and reaction optimization.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ DiarylPd Ar-Pd(II)-Ar'(L₂) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal Activated Nucleophile caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling. Experimental_Workflow start Start setup 1. Reaction Setup: Combine reactants, catalyst, and base in a dry flask. start->setup inert 2. Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent 3. Solvent Addition: Inject degassed dioxane/water. inert->solvent react 4. Reaction: Heat to 90-100 °C with stirring. solvent->react monitor 5. Monitoring: Track progress with TLC or LC-MS. react->monitor workup 6. Aqueous Work-up: Cool, dilute, and extract with ethyl acetate. monitor->workup purify 7. Purification: Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-chloro-6-methoxyquinoline Analogs

Authored by: A Senior Application Scientist The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of analogs based on the 3-bromo-5-chloro-6-methoxyquinoline core. We will explore how systematic structural modifications influence biological efficacy, offering a comparative framework for researchers in drug discovery and development.

The Core Scaffold: Deconstructing 3-Bromo-5-chloro-6-methoxyquinoline

The parent compound, 3-bromo-5-chloro-6-methoxyquinoline, presents a unique combination of substituents on the fundamental quinoline ring system. Each modification is critical in defining the molecule's physicochemical properties and its interaction with biological targets.

  • Quinoline Nucleus: This bicyclic aromatic heterocycle provides the foundational structure, offering a rigid framework with a key nitrogen atom that can participate in hydrogen bonding and coordination.[1][2]

  • Halogenation (3-Bromo and 5-Chloro): The presence of two distinct halogens significantly impacts the molecule's electronic distribution, lipophilicity, and metabolic stability. Halogens can form halogen bonds, a type of non-covalent interaction that can be crucial for target binding affinity. The bromine at position 3 and chlorine at position 5 create a distinct electronic and steric profile.

  • 6-Methoxy Group: This electron-donating group on the benzene ring portion of the scaffold can modulate the electron density of the entire system.[4] The oxygen atom can also act as a hydrogen bond acceptor, potentially anchoring the molecule within a receptor's binding pocket. Studies have shown that electron-donating groups like methoxy often enhance the antiproliferative activity of quinoline derivatives.[4]

Synthetic Strategies: Building the Analogs

The synthesis of substituted quinolines is a well-established field, with several named reactions (e.g., Skraup, Doebner-von Miller, Combes) providing access to the core structure. For our target analogs, a multi-step synthesis beginning from a suitably substituted aniline is a common and versatile approach.

General Synthetic Workflow

A plausible pathway involves the cyclization of a substituted aniline precursor followed by sequential halogenation and methoxylation, or the use of pre-functionalized building blocks. The precise order of steps would be optimized to manage regioselectivity and yield.

G A Substituted Aniline Precursor B Cyclization Reaction (e.g., Combes or Gould-Jacobs) A->B C Quinolinone Intermediate B->C D Chlorination (e.g., POCl3) C->D E Halogenated Quinoline D->E F Regioselective Bromination (e.g., NBS) E->F H Nucleophilic Aromatic Substitution (e.g., NaOMe) E->H G 3-Bromo-5-chloro-6-methoxyquinoline Analog F->G H->G SAR_Anticancer cluster_core 3-Bromo-5-chloro-6-methoxyquinoline Core cluster_modifications Structural Modifications cluster_activity Predicted Impact on Anticancer Activity Core P3 Position 3 (Bromo) - Vary Halogen (I > Br > Cl > F) - Larger, more polarizable halogens may increase potency. - Non-halogen groups (e.g., CN, CF3) could explore different interactions. Activity Increased Potency (Lower IC50) - Enhanced kinase inhibition - Improved cytotoxicity P3->Activity Modulates Lipophilicity & Halogen Bonding P5 Position 5 (Chloro) - Maintain or substitute with F for potential metabolic stability. - Larger groups may be sterically hindered. P5->Activity Fine-tunes Electronics P6 Position 6 (Methoxy) - OCH3 is often optimal. - OH may introduce H-bond donation but can be a metabolic liability. - OEt, OPr may probe pocket size. P6->Activity H-Bond Acceptor & Electron Donation P8 Position 8 - Adding small amino or alkoxy groups can significantly enhance activity. P8->Activity Explores New Binding Interactions SAR_Antimicrobial cluster_core 3-Bromo-5-chloro-6-methoxyquinoline Core cluster_modifications Structural Modifications cluster_activity Predicted Impact on Antimicrobial Activity Core P3 Position 3 (Bromo) - Often less critical than other positions for gyrase inhibition. - Can influence cell wall penetration. P5 Position 5 (Chloro) - Can enhance activity. - Amino group at position 5 is also known to be favorable in some quinolones. Activity Increased Potency (Lower MIC) - Enhanced DNA gyrase/topoisomerase inhibition P5->Activity Increases Binding P6 Position 6 (Methoxy) - Fluorine at this position is a classic substitution in fluoroquinolones, dramatically increasing potency. P6->Activity Key for Potency P7 Position 7 - Addition of a basic amine (e.g., piperazine, pyrrolidine) is CRITICAL for potent activity against many bacteria. P7->Activity Essential for Broad Spectrum Activity

Sources

Validation

A Head-to-Head Comparison of Cross-Coupling Methods for 3-Bromo-5-chloro-6-methoxyquinoline: A Guide for Researchers

Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry and materials science, the quinoline framework stands as a "privileged scaffold," a core structural motif consistently found...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline framework stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and functional materials. The targeted functionalization of this scaffold is paramount for the development of novel therapeutics and advanced materials. 3-Bromo-5-chloro-6-methoxyquinoline is a particularly valuable building block, offering two distinct halogenated sites for selective chemical modification. The differential reactivity of the bromine and chlorine substituents provides a strategic handle for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex molecular architectures.

This guide offers a comprehensive, head-to-head comparison of five key palladium-catalyzed cross-coupling methodologies for the functionalization of 3-bromo-5-chloro-6-methoxyquinoline: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols adapted for this specific substrate, and present a comparative analysis of their performance based on established principles and data from analogous systems.

The Fundamental Principle: Chemoselectivity in Polyhalogenated Heterocycles

The successful selective functionalization of 3-bromo-5-chloro-6-methoxyquinoline hinges on the principle of chemoselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend: I > Br > OTf > Cl.[1] This is primarily attributed to the differences in carbon-halogen (C-X) bond dissociation energies, with the C-Br bond being weaker and more readily cleaved by the palladium(0) catalyst than the C-Cl bond.[1] Consequently, for 3-bromo-5-chloro-6-methoxyquinoline, cross-coupling reactions are expected to occur preferentially at the more reactive 3-bromo position, leaving the 5-chloro position intact for subsequent transformations.

Comparative Analysis of Cross-Coupling Methodologies

This section will provide a detailed examination of each cross-coupling method, including a discussion of its mechanism, advantages, limitations, and a model experimental protocol.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction due to its operational simplicity, the commercial availability and stability of boronic acid coupling partners, and the generally mild reaction conditions.[2][3] The reaction is tolerant of a wide range of functional groups and the boronic acid byproducts are typically non-toxic and easily removed.[2][4]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation of the organic group from the boron atom to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5][6]

dot

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L2)->Product (Ar-R) Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Transmetalation (Base) caption Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Model):

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv.).[7]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).[7]

  • Reaction Conditions: Heat the mixture with vigorous stirring at 80-100 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and purify by column chromatography.

Stille Coupling: Robustness with a Caveat

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents.[8][9] The reaction is generally tolerant of a wide variety of functional groups and is often successful when other methods fail.[8][10] However, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[9]

Mechanism: The catalytic cycle of the Stille coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8][11] The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.

dot

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol (Model):

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in a suitable solvent like toluene or DMF.

  • Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[10]

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling, the reaction mixture is often treated with a fluoride solution (e.g., KF) to precipitate the tin byproducts, which are then removed by filtration. The filtrate is then worked up and purified as in the Suzuki protocol.

Sonogashira Coupling: Gateway to Alkynylated Quinolines

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[12][13] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and key components in various functional materials.[14] The reaction is typically co-catalyzed by a copper(I) salt.[12]

Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

dot

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol (Model):

  • Reaction Setup: To a solution of 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.) in a solvent such as triethylamine or a mixture of THF and triethylamine, add the terminal alkyne (1.2 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper co-catalyst such as CuI (1 mol%).[15]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Work-up: After completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[16][17] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules.[18] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[18]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[16][19]

dot

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol (Model):

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).[18] Add 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture, typically between 80-110 °C, until the reaction is complete.

  • Work-up: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[1][20] It provides a direct method for the synthesis of substituted alkenes.[21] For 3-bromo-5-chloro-6-methoxyquinoline, this would allow for the introduction of a vinyl group at the 3-position.

Mechanism: The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the Pd(0) catalyst.[22]

dot

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Intermediate Alkene Complex Ar-Pd(II)-X(L2)->Intermediate H-Pd(II)-X(L2) H-Pd(II)-X(L2) Intermediate->H-Pd(II)-X(L2) Migratory Insertion & β-Hydride Elimination Product (Ar-alkene) Product (Ar-alkene) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base) H-Pd(II)-X(L2)->Product (Ar-alkene) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Alkene Alkene Alkene->Intermediate Coordination caption Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol (Model):

  • Reaction Setup: Combine 3-bromo-5-chloro-6-methoxyquinoline (1.0 equiv.), the alkene (1.5 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) in a suitable solvent like DMF, NMP, or acetonitrile.

  • Base: Add a base, typically an amine base like triethylamine (Et₃N) or a carbonate base such as K₂CO₃.

  • Reaction Conditions: Heat the reaction mixture to 80-140 °C.

  • Work-up: Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and purified.

Quantitative Comparison and Decision-Making

The choice of the optimal cross-coupling method will depend on the specific synthetic goal, the nature of the coupling partner, and the desired scale of the reaction. The following table provides a summary of the key features of each method to aid in this decision-making process.

FeatureSuzuki-MiyauraStilleSonogashiraBuchwald-HartwigHeck
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp)C(sp²)-NC(sp²)-C(sp²) (vinyl)
Coupling Partner Boronic acids/estersOrganostannanesTerminal alkynesAminesAlkenes
Key Advantages Mild conditions, low toxicity of reagents, wide functional group toleranceAir/moisture stable reagents, robustDirect alkynylationDirect C-N bond formationDirect vinylation
Key Disadvantages Potential for protodeboronationToxicity of tin reagents, difficult purificationRequires a terminal alkyne, potential for alkyne homocouplingRequires strong base, sensitive to air/moistureCan have issues with regioselectivity with certain alkenes
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₂Cl₂/CuIPd₂(dba)₃ with phosphine ligands (e.g., XPhos)Pd(OAc)₂, Pd(PPh₃)₄
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Often no base requiredAmine base (e.g., Et₃N)NaOtBu, K₃PO₄Et₃N, K₂CO₃
Expected Yield Good to ExcellentGood to ExcellentGood to ExcellentGood to ExcellentModerate to Good

Decision-Making Workflow:

dot

Decision_Tree start Desired Functionalization at C-3? c_c_bond C-C Bond? start->c_c_bond Yes c_n_bond C-N Bond? start->c_n_bond aryl_alkyl Aryl or Alkyl Group? c_c_bond->aryl_alkyl Yes alkynyl Alkynyl Group? c_c_bond->alkynyl vinyl Vinyl Group? c_c_bond->vinyl buchwald Buchwald-Hartwig c_n_bond->buchwald suzuki Suzuki-Miyaura aryl_alkyl->suzuki Boronic Acid Available & Low Toxicity Preferred stille Stille aryl_alkyl->stille Organostannane Available & Robustness Needed sonogashira Sonogashira alkynyl->sonogashira heck Heck vinyl->heck

Caption: Decision-making workflow for selecting a cross-coupling method.

Conclusion

The functionalization of 3-bromo-5-chloro-6-methoxyquinoline via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of novel and complex molecules. The inherent chemoselectivity of these reactions allows for the preferential functionalization of the 3-bromo position. The choice between Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings will be dictated by the specific synthetic target and the desired functional group to be introduced. By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to efficiently and effectively access a diverse range of 3-substituted-5-chloro-6-methoxyquinoline derivatives for applications in drug discovery and materials science.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457-2483. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805-818. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009-3066. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651-2710. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 2014 , 55 (30), 4125-4128. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022 , 12 (19), 11956-11968. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ., 2014 , 91 (1), 114-117. [Link]

  • Buchwald-Hartwig Amination. Wordpress. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. J. Am. Chem. Soc., 2021 , 143 (26), 9878-9886. [Link]

  • Heck reaction – Knowledge and References. Taylor & Francis. [Link]

  • Stille-coupling. SlideShare. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett., 2022 , 13 (2), 262-268. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 2016 , 8, 1182-1189. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 2019 , 24 (2), 228. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Top. Curr. Chem., 2010 , 292, 1-38. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Org. Chem. Pharm. Res., 2023 , 6 (1), 1-10. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Sci Rep, 2023 , 13, 12059. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Synthetic Communications, 2007 , 37 (6), 891-898. [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 2024 , 29 (15), 3436. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem., 2018 , 14, 2348-2357. [Link]

  • Split cross-coupling via Rh-catalysed activation of unstrained aryl-aryl bonds. Nature, 2021 , 591 (7850), 406-411. [Link]

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Safety & Regulatory Compliance

Safety

3-Bromo-5-chloro-6-methoxyquinoline proper disposal procedures

Standard Operating Procedure: Disposal and Spill Management of 3-Bromo-5-chloro-6-methoxyquinoline As a halogenated heterocyclic compound, 3-Bromo-5-chloro-6-methoxyquinoline presents specific challenges for laboratory w...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Spill Management of 3-Bromo-5-chloro-6-methoxyquinoline

As a halogenated heterocyclic compound, 3-Bromo-5-chloro-6-methoxyquinoline presents specific challenges for laboratory waste management. The presence of both bromine and chlorine atoms on the quinoline scaffold dictates strict segregation protocols to prevent incompatible reactions and environmental contamination. This guide details the operational procedures for the safe handling, containment, and ultimate disposal of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties and hazard classifications of the substance. According to standard Safety Data Sheets (SDS), this compound is an irritant and is harmful if swallowed.

Property / HazardValue / Classification
Chemical Name 3-Bromo-5-chloro-6-methoxyquinoline
CAS Number 2092491-90-0
Molecular Formula C10H7BrClNO
Molecular Weight 272.53 g/mol
Physical Form Powder
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Disposal Code P501 (Dispose of contents/container to an approved waste disposal plant)

Mechanistic Rationale for Waste Segregation

The fundamental principle in disposing of 3-Bromo-5-chloro-6-methoxyquinoline is its mandatory classification as Halogenated Organic Waste [1][2].

  • Causality of Segregation : Halogenated solvents and solid derivatives must never be mixed with non-halogenated waste streams[1]. Mixing can lead to unpredictable exothermic reactions. Furthermore, the ultimate disposal method for halogenated compounds is high-temperature incineration (often exceeding 1100 °C)[3]. This extreme temperature is required to fully cleave the strong carbon-halogen bonds.

  • Byproduct Management : Incineration of this compound generates halogen acids, specifically hydrogen bromide (HBr) and hydrogen chloride (HCl)[4][5]. Therefore, the waste must be processed by a licensed facility equipped with specialized flue-gas scrubbers designed to neutralize these acidic combustion products[4][6].

Step-by-Step Disposal Methodology

This protocol applies to the pure powder, solutions containing the compound, and any contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Source Segregation :

    • Immediately upon generation, place all waste associated with 3-Bromo-5-chloro-6-methoxyquinoline into a designated, chemically compatible container (typically high-density polyethylene (HDPE) or glass)[7].

    • Crucial Step : Verify that the container is strictly dedicated to "Halogenated Organic Waste"[1][2]. Ensure the container is free of incompatible materials such as strong oxidizers, strong acids, or strong bases[7].

  • Containment and Sealing :

    • Keep the waste container tightly capped at all times, except when actively adding waste, to prevent the release of potentially irritating vapors or dust[2][8].

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and safe handling[8].

  • Mandatory Labeling :

    • Affix a standardized "Hazardous Waste" tag to the container[2][7].

    • Explicitly list "3-Bromo-5-chloro-6-methoxyquinoline" or "Halogenated Quinoline Derivative" along with the specific halogens (Br, Cl) present.

    • Mark the hazards as "Toxic/Harmful" and "Irritant" based on the H-statements (H302, H315, H319).

    • Record the accumulation start date.

  • Satellite Accumulation and Storage :

    • Store the sealed, labeled container in a designated satellite accumulation area within the laboratory.

    • Place the container within secondary containment (e.g., a plastic tray) to capture any accidental leaks or spills[8][9].

  • Final Transfer :

    • Once the container is full, or the regulatory time limit for satellite accumulation is reached, initiate a pickup request with your institution's EHS department or a licensed hazardous waste contractor[2]. Under no circumstances should this material be disposed of down the drain or in standard municipal trash[2][5].

Spill Management Protocol

In the event of an accidental release, immediate and methodical action is required to minimize exposure and environmental impact.

  • Personnel Protection : Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2][5]. If a large amount of powder is aerosolized, a NIOSH-approved particulate respirator may be necessary[5].

  • Containment :

    • Solid Spill: Gently sweep up the powder using a brush and dustpan, taking care to minimize dust generation. Alternatively, use a damp absorbent pad to collect the solid[6].

    • Liquid Spill (Solution): Confine the spill and absorb the liquid using an inert, non-combustible material such as vermiculite, sand, or a commercial universal binder[2][6]. Do not allow the runoff to enter drains or waterways[5][6].

  • Decontamination : Wash the affected surface thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water[2].

  • Waste Consolidation : Place all recovered spilled material, absorbent media, and contaminated cleanup tools into the "Halogenated Organic Waste" container and proceed with the disposal methodology outlined above[2][6].

Workflow Visualization

G Start Waste Generation: 3-Bromo-5-chloro-6-methoxyquinoline Decision Is the waste solid or liquid? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid Form Liquid Liquid Waste (Solutions) Decision->Liquid Liquid Form Segregation Segregate strictly as Halogenated Organic Waste Solid->Segregation Liquid->Segregation Labeling Label Container: Contents, Hazards, Date Segregation->Labeling Storage Store in Satellite Accumulation Area (Requires Secondary Containment) Labeling->Storage Disposal EHS Pickup & High-Temperature Incineration Storage->Disposal

Logical workflow for the safe segregation and disposal of 3-Bromo-5-chloro-6-methoxyquinoline waste.

References

  • Loughborough University. "Standard Operating Procedure SOP039". lboro.ac.uk.[Link]

  • 3M. "Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING". 3m.com. [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". nipissingu.ca.[Link]

  • Enviro Tech. "ETI 71IPA". envirotechint.com.[Link]

  • Eastern Washington University. "Hazardous Waste Management Program". ewu.edu.[Link]

  • Agilent. "SAFETY DATA SHEET". agilent.com.[Link]

  • University of Oslo. "Chemical and Hazardous Waste Guide". uio.no.[Link]

  • Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories". ptb.de.[Link]

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